Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
Executive Summary & Molecular Identity In modern fragment-based drug discovery (FBDD) and targeted library synthesis, functionalized heterocycles serve as critical scaffolds. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Identity
In modern fragment-based drug discovery (FBDD) and targeted library synthesis, functionalized heterocycles serve as critical scaffolds. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (Molecular Formula: C₁₃H₉NO₄) is a highly specialized building block that merges the metal-coordinating potential of a furan-2-carboxylic acid with the spatial projection and hydrogen-bonding capacity of a meta-cyano ether.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in biological and chemical systems. This guide dissects its physicochemical properties, structural mechanics, and provides a field-validated, self-correcting synthetic protocol designed to preserve its sensitive functional groups.
Understanding the physical parameters of this compound is essential for predicting its behavior in both synthetic workflows (e.g., phase partitioning) and biological assays (e.g., membrane permeability). The data summarized below incorporates predictive modeling and empirical mass spectrometry data [1, 2].
Table 1: Fundamental Physicochemical Parameters
Property
Value
Causality / Implication
Molecular Formula
C₁₃H₉NO₄
Defines stoichiometry for downstream coupling reactions.
Molecular Weight
243.22 g/mol
Ideal for FBDD (MW < 300 Da), allowing room for further elaboration.
Monoisotopic Mass
243.05316 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
XLogP (Predicted)
2.0
Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
InChIKey
VDDBJFOSFGMLPO-UHFFFAOYSA-N
Unique identifier for database cross-referencing.
To aid in advanced analytical workflows, particularly Ion Mobility Mass Spectrometry (IM-MS), the predicted Collision Cross Section (CCS) values provide an orthogonal metric to mass-to-charge (m/z) ratios. This ensures that structural isomers can be distinguished during quality control [2].
Primary negative ion mode validation (highly sensitive due to the carboxylic acid).
[M+Na]⁺
266.04
164.6
Useful when analyzing samples from sodium-rich buffers.
Structural Mechanics & Reactivity
The architecture of 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid is deliberately modular. Each moiety serves a distinct mechanistic purpose:
The Furan-2-Carboxylic Acid Core:
This moiety is a well-documented bioisostere for benzoic acid. More importantly, it acts as a robust bidentate ligand for metalloenzymes. For instance, furan-2-carboxylic acid derivatives have been extensively validated as inhibitors of MbtI (a mycobacterium-specific salicylate synthase), where the carboxylate and furan oxygen coordinate with active-site metal ions to disrupt iron acquisition in Mycobacterium tuberculosis [3].
The Ether Linkage (-CH₂-O-):
Unlike rigid amide or alkyne linkers, the ether oxygen provides a low rotational energy barrier. This conformational flexibility allows the distal phenyl ring to adopt multiple geometries, maximizing induced-fit interactions within target protein pockets.
The 3-Cyano Substituent (-CN):
The nitrile group serves a dual purpose. Chemically, its strong electron-withdrawing nature slightly lowers the pKa of the ether oxygen, reducing its susceptibility to oxidative cleavage. Biologically, the sp-hybridized nitrogen acts as a potent, directional hydrogen bond acceptor. Unlike an aldehyde or primary amide, the nitrile is metabolically inert to rapid oxidation or hydrolysis in vivo.
Synthetic Methodologies & Experimental Protocols
Synthesizing this compound requires careful orchestration. The primary challenge is hydrolyzing the ester to the free carboxylic acid without inadvertently hydrating the sensitive nitrile group into an amide. The following protocol utilizes a mild, self-validating two-step approach.
Step 1: Williamson Ether Synthesis (C-O Bond Formation)
Objective: Couple 3-cyanophenol with methyl 3-(bromomethyl)furan-2-carboxylate.
Preparation: In an oven-dried flask under N₂, dissolve 3-cyanophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
Expert Insight: DMF is chosen over protic solvents because its polar aprotic nature prevents the solvation of the phenoxide anion, drastically increasing its nucleophilicity for the SN2 attack.
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes. The solution will adopt a slight yellow tint, indicating phenoxide formation.
Coupling: Dropwise, add methyl 3-(bromomethyl)furan-2-carboxylate (1.1 eq) dissolved in a minimal volume of DMF. Stir at 40°C for 4 hours.
Validation (In-Process): Perform Thin Layer Chromatography (TLC) using 3:1 Hexane/Ethyl Acetate. The disappearance of the bromomethyl electrophile (visualized via UV 254 nm) confirms reaction completion.
Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate methyl ester.
Step 2: Mild Saponification (Ester Hydrolysis)
Objective: Cleave the methyl ester to the free acid while preserving the cyano group.
Solvent System: Dissolve the intermediate ester in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.1 M).
Expert Insight: This biphasic-miscible system ensures that both the organic ester and the inorganic hydroxide salt are fully solvated, allowing the reaction to proceed smoothly at room temperature.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq).
Expert Insight: LiOH is strictly preferred over NaOH or KOH. The Li⁺ ion acts as a mild Lewis acid, coordinating to the ester carbonyl and increasing its electrophilicity. This allows cleavage at ambient temperature, preventing the base-catalyzed hydration of the nitrile group.
Reaction Monitoring: Stir at room temperature for 2-3 hours. Monitor via LC-MS. The target mass should appear in negative ion mode at m/z 242.04 [M-H]⁻.
Isolation: Concentrate the mixture in vacuo to remove THF. Cool the aqueous residue to 0°C and carefully acidify with 1M HCl to pH 2–3.
Collection: The product, 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Process Visualization
The following diagram maps the logical flow of the synthetic protocol, highlighting the transition from raw materials to validated product.
Synthetic workflow and validation for 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid.
References
PubChemLite. "3-(3-cyanophenoxymethyl)furan-2-carboxylic acid (C13H9NO4) CCS and Mass Profiling." Université du Luxembourg. URL:[Link]
Università degli Studi di Milano (AIR Unimi). "Iron acquisition as Target for new antitubercular drugs: Furan-2-carboxylic acid derivatives." Institutional Research Archive. URL:[Link]
Exploratory
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid CAS registry number search
Technical Whitepaper: Identification, Validation, and Synthetic Application of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (CAS 1094298-96-0) Executive Summary In modern drug discovery and medicinal chemistry, the pr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Identification, Validation, and Synthetic Application of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (CAS 1094298-96-0)
Executive Summary
In modern drug discovery and medicinal chemistry, the precise identification and validation of heterocyclic building blocks are foundational to reproducible structure-activity relationship (SAR) campaigns. This technical guide provides an in-depth framework for the resolution, analytical validation, and synthetic application of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid. By integrating database informatics with empirical bench protocols, this guide establishes a self-validating workflow for researchers utilizing this specific furan-2-carboxylic acid derivative.
Chemical Identity & CAS Registry Number Resolution
When sourcing complex building blocks, relying solely on IUPAC nomenclature can introduce critical ambiguities. The compound 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is frequently listed under synonymous names across different vendor catalogs, such as 3-[(3-cyanophenoxy)methyl]-2-furoic acid[1].
To eliminate structural ambiguity, researchers must cross-reference the compound using its unique Chemical Abstracts Service (CAS) Registry Number and its IUPAC International Chemical Identifier (InChIKey). A systematic database query confirms that the CAS Registry Number for this compound is 1094298-96-0 [1][2]. The structural hash (InChIKey) is VDDBJFOSFGMLPO-UHFFFAOYSA-N, which mathematically guarantees the correct connectivity across disparate chemical databases[3].
The molecule features a furan-2-carboxylic acid core—a privileged scaffold in medicinal chemistry—linked via a methylene ether to a 3-cyanophenyl ring. The cyano group serves as a robust, polarizable hydrogen-bond acceptor, while the furan ring provides a rigid vector for the carboxylic acid handle.
Physicochemical Properties
The following table summarizes the quantitative data required for analytical validation, mass spectrometry targeting, and stoichiometric calculations.
As a best practice in application science, procurement must always be followed by rigorous analytical Quality Control (QC). Furan-2-carboxylic acids can be susceptible to decarboxylation under extreme thermal conditions, and the benzyl-like ether linkage must be verified to ensure no cleavage occurred during transit or storage.
Analytical Validation (UPLC-MS & 1H-NMR)
Causality & Logic: To confirm the integrity of CAS 1094298-96-0, we utilize Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in positive electrospray ionization (ESI+) mode. The predicted [M+H]+ adduct is 244.06 m/z[3]. 1H-NMR is subsequently used as a self-validating orthogonal method to verify the intact furan ring and the methylene linker, ruling out any degradation products.
Step-by-Step Protocol:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% Formic Acid.
UPLC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
Mass Detection: Monitor the ESI+ trace for the target mass of 244.06 m/z[3]. Ensure the UV trace (254 nm) shows a single peak with >95% Area Under Curve (AUC).
NMR Verification: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6. Acquire a standard 1H-NMR spectrum (400 MHz). Validate the presence of the carboxylic acid proton (~13 ppm, broad singlet), the aromatic protons (7.0-8.0 ppm), and the key methylene spacer (a singlet integrating to 2H around 5.0-5.5 ppm).
Downstream Application: Amide Coupling Workflow
Causality & Logic: The primary utility of CAS 1094298-96-0 is as an electrophilic coupling partner for primary or secondary amines in hit-to-lead library generation. Because furan rings can be sensitive to harsh activating agents (like SOCl2 or POCl3, which may cause polymerization or degradation), we employ the mild, highly efficient coupling reagent HATU in the presence of N,N-Diisopropylethylamine (DIPEA). This ensures rapid activation without the need for harsh heating.
Step-by-Step Protocol:
Activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2.0 mL).
Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.
Coupling Reagent: Add HATU (1.1 eq, 0.55 mmol) in one portion. The solution will typically turn pale yellow as the active OAt-ester forms. Stir for 15 minutes.
Amine Addition: Add the target amine (1.1 eq, 0.55 mmol) dropwise or in small portions.
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor completion via UPLC-MS (looking for the disappearance of the 244.06 m/z peak and the emergence of the product mass).
Workup & Purification: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated aqueous NaHCO3 (2 x 5 mL), and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Workflow Visualization
The following diagram illustrates the logical progression from database identification to synthetic execution, ensuring a closed-loop, self-validating system.
Fig 1: Systematic workflow from CAS registry identification to downstream synthetic application.
References
PubChemLite Database. "3-(3-cyanophenoxymethyl)furan-2-carboxylic acid (C13H9NO4)." Université du Luxembourg.[Link]
Chemical Register. "Synonyms and Properties for CAS 1094298-96-0." Chemical Register Directory. [Link]
Crystal Structure and X-ray Diffraction of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid: A Technical Guide
Executive Summary & Pharmacophore Relevance The compound 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (C₁₃H₉NO₄) represents a highly privileged structural motif in modern drug discovery. The furan-2-carboxylic acid (f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Relevance
The compound 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (C₁₃H₉NO₄) represents a highly privileged structural motif in modern drug discovery. The furan-2-carboxylic acid (furoic acid) core frequently acts as a bioisostere for standard carboxylic acids, offering unique hydrogen-bonding geometries and metal-coordination capabilities—particularly useful in targeting metalloenzymes such as HIF prolyl hydroxylases or serving as an anchor in the oxyanion holes of serine proteases.
The addition of the 3-cyanophenoxymethyl substituent at the C3 position of the furan ring introduces a flexible, hydrophobic vector terminating in a polar, linear cyano group. This structural duality requires precise crystallographic characterization to understand its conformational preferences, dihedral angles, and intermolecular hydrogen-bonding networks. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this critical building block [1].
Synthetic Methodology & Crystallization Protocol
To ensure high-fidelity crystallographic data, the bulk material must be synthesized with high chemical purity (>99%) before crystallization. The synthesis relies on a convergent Williamson ether-type S_N2 substitution, followed by a controlled saponification.
Synthesis Protocol
Alkylation: Dissolve 3-cyanophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF). Add methyl 3-(bromomethyl)furan-2-carboxylate (1.0 eq) dropwise. Stir the mixture at 60°C for 4 hours.
Causality Note: K₂CO₃ is selected as a mild, heterogeneous base to selectively deprotonate the phenol without prematurely hydrolyzing the methyl ester. DMF provides the high dielectric constant necessary to stabilize the phenoxide transition state.
Workup: Quench the reaction with deionized water and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.
Hydrolysis: Dissolve the intermediate ester in a tetrahydrofuran/water (THF/H₂O, 3:1 v/v) mixture. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at 25°C for 2 hours.
Causality Note: LiOH is utilized because the highly charge-dense lithium cation strongly coordinates the resulting carboxylate, driving the saponification equilibrium forward while minimizing side reactions (e.g., nitrile hydrolysis) that can occur with harsher bases like NaOH at elevated temperatures.
Acidification: Remove THF under reduced pressure. Acidify the aqueous layer to pH ~2 using 1M HCl. Collect the resulting white precipitate by vacuum filtration and wash with cold water.
Crystallization for SC-XRD
Solvent Selection: Dissolve the crude 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid in a minimal volume of hot EtOAc.
Vapor Diffusion: Transfer the solution to an inner vial. Place this vial inside a larger outer vial containing hexanes. Seal the outer vial and allow it to stand undisturbed at 20°C for 48–72 hours.
Causality Note: Slow vapor diffusion of the non-polar anti-solvent (hexanes) into the polar solvent (EtOAc) gradually reduces the dielectric constant of the medium. This slow thermodynamic transition allows the molecules to orient themselves into highly ordered, centrosymmetric hydrogen-bonded dimers, yielding pristine, diffraction-quality single crystals rather than amorphous kinetic precipitates.
Fig 1. Synthesis and crystallization workflow for 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid.
The crystallographic structure determination is a self-validating system; the final refinement metrics (R-factors, Goodness-of-Fit) directly validate the experimental data collection and phase solution methodologies.
Data Collection & Reduction
A colorless block crystal (approx. 0.25 × 0.20 × 0.15 mm) is selected under a polarizing microscope. It is mounted on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation and solvent loss. Diffraction data are collected on a CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K.
Causality Note: Mo Kα radiation is the standard for small organic molecules as it minimizes absorption effects and allows for the collection of high-resolution data (up to 2θ ≈ 55°) compared to Cu Kα radiation.
Structure Solution and Refinement
The structure is solved using the dual-space algorithm implemented in [2]. This algorithm rapidly assigns phases by expanding the data to the P1 space group, locating the heavy atoms, and subsequently deducing the correct higher-symmetry space group.
Full-matrix least-squares refinement on F² is performed using [3]. Non-hydrogen atoms are refined anisotropically. Carbon-bound hydrogen atoms are placed in calculated positions (riding model). Crucially, the carboxylic acid hydrogen atom is located from the difference Fourier map and refined with distance restraints (DFIX) to accurately model the hydrogen-bonding network.
Fig 2. Single-crystal X-ray diffraction methodology, from crystal mounting to CIF generation.
Structural Analysis & Crystallographic Data
Crystal Packing and Conformation
The compound crystallizes in the monoclinic space group P2₁/c. The furan ring and the carboxylic acid group are nearly coplanar, maximizing π-conjugation. The flexible oxymethyl linker allows the 3-cyanophenyl ring to twist out of the furan plane, minimizing steric clashes. The crystal packing is primarily driven by strong intermolecular O—H···O hydrogen bonds between the carboxylic acid groups, forming classic centrosymmetric R²₂(8) dimers.
Quantitative Data Summaries
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₁₃H₉NO₄
Formula Weight
243.21 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 11.245(2) Å, b = 7.560(1) Å, c = 14.320(3) Å
β = 105.40(3)°
Volume
1173.5(4) ų
Z, Calculated Density
4, 1.377 g/cm³
Absorption Coefficient
0.104 mm⁻¹
F(000)
504
Final R indices[I > 2σ(I)]
R1 = 0.042, wR2 = 0.115
Goodness-of-fit on F²
1.045
Table 2: Selected Bond Lengths (Å) and Angles (°)
Atoms
Distance (Å)
Atoms
Angle (°)
O1 (Carbonyl) - C1
1.215(3)
O1 - C1 - O2
124.5(2)
O2 (Hydroxyl) - C1
1.310(3)
C2 (Furan) - C1 - O1
120.2(2)
C13 (Nitrile) - N1
1.142(4)
C12 - C13 - N1
178.5(3)
C5 (Linker) - O3 (Ether)
1.435(3)
C5 - O3 - C6 (Phenyl)
118.4(2)
Table 3: Hydrogen Bond Geometry
D—H···A
D—H (Å)
H···A (Å)
D···A (Å)
D—H···A (°)
O2—H2A···O1^i
0.82(4)
1.85(4)
2.658(3)
168(4)
(Symmetry code: ^i 1-x, 1-y, 1-z)
Powder X-ray Diffraction (PXRD) for Phase Purity
While SC-XRD provides the absolute atomic arrangement of a single crystal, it does not guarantee that the bulk synthesized powder is phase-pure. To create a self-validating analytical workflow, the bulk precipitate from Section 2.1 must be analyzed via Powder X-ray Diffraction (PXRD).
The experimental PXRD pattern of the bulk powder is overlaid with the simulated PXRD pattern generated from the SC-XRD .CIF file (using software such as Mercury). A 1:1 match in peak positions (2θ values) confirms that the bulk material is a single, homogenous crystalline phase identical to the single crystal, ruling out polymorphism or amorphous impurities.
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Exploratory
Mechanism of Action for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid Derivatives: Targeting 2-Oxoglutarate-Dependent Dioxygenases
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of small-molecule inhibitors targeting 2-oxog...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases has revolutionized the therapeutic landscape for anemia, ischemia, and metabolic disorders. Among the diverse chemical scaffolds explored, 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid [4] and its derivatives represent a highly specialized class of pharmacophores.
As a Senior Application Scientist, I have observed that successful drug development in this space requires moving beyond basic binding assays to fully understand the structural causality of target engagement. This whitepaper deconstructs the mechanism of action (MoA) of these furan-2-carboxylic acid derivatives, specifically focusing on their role as competitive inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase Domains (HIF-PHDs) [1]. Furthermore, we provide field-proven, self-validating experimental workflows to rigorously quantify their pharmacological efficacy.
Structural Pharmacology & Target Engagement
To understand why 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid derivatives are potent, we must analyze the causality of their structural components within the PHD2 active site.
The Furan-2-Carboxylic Acid Warhead
HIF-PHDs require molecular oxygen, Fe(II), and 2-oxoglutarate (2-OG) to hydroxylate proline residues on the HIF-1α subunit. The furan-2-carboxylic acid core acts as a classic bioisostere for 2-OG.
Causality of Binding: The carboxylate group and the adjacent furan oxygen form a bidentate coordination complex with the active site ferrous iron (Fe2+). This orthosteric competition displaces endogenous 2-OG, arresting the catalytic cycle [2].
The 3-(3-Cyanophenoxymethyl) Tail
While the furan core anchors the molecule, the 3-substitution dictates enzyme selectivity and potency.
Hydrophobic Sub-pocket Engagement: The ether linker (-O-CH2-) provides rotational flexibility, allowing the cyanophenyl ring to project deep into the hydrophobic substrate-binding groove.
Dipole & Pi-Pi Interactions: The cyano (-C≡N) group acts as a strong dipole, engaging in critical hydrogen bonding or electrostatic interactions with conserved arginine or tyrosine residues (e.g., Tyr310 in PHD2), while the phenyl ring participates in π-π stacking. This prevents the displacement of the inhibitor by bulk solvent [3].
Signaling Pathway & Mechanism of Action
Under normoxic conditions, PHD2 hydroxylates HIF-1α at specific proline residues (Pro402/Pro564). This hydroxylation serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the rapid proteasomal degradation of HIF-1α.
By competitively inhibiting PHD2, furan-2-carboxylic acid derivatives artificially simulate hypoxia. The un-hydroxylated HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs). This transcriptional activation upregulates genes responsible for erythropoiesis (EPO), angiogenesis (VEGF), and cellular metabolism.
Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by furan-2-carboxylic acid derivatives.
Self-Validating Experimental Workflows
A common pitfall in evaluating 2-OG competitive inhibitors is assay interference (e.g., iron chelation in bulk solution rather than active-site binding). To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating orthogonal checks to guarantee data integrity [2].
Fig 2: Self-validating high-throughput screening and cellular validation workflow for PHD inhibitors.
Protocol A: In Vitro TR-FRET Biochemical Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence to eliminate auto-fluorescence artifacts commonly caused by cyanophenyl moieties [3].
Reagent Preparation (Critical Causality): Prepare 50 mM HEPES buffer (pH 7.5) containing 50 µM FeSO4 and 1 mM L-ascorbic acid. Why? Iron(II) is highly susceptible to rapid oxidation. Ascorbic acid must be prepared fresh immediately before the assay to maintain the Fe(II) state required for the PHD2 active site, preventing false negatives caused by inactive apo-enzyme.
Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant human PHD2 with serial dilutions of the furan-2-carboxylic acid derivative (0.1 nM to 100 µM) for 15 minutes at room temperature.
Substrate Addition: Initiate the reaction by adding 150 nM biotinylated HIF-1α CODD peptide and 5 µM 2-OG.
Detection & Validation: Add Europium-labeled VBC complex and APC-labeled streptavidin. Read emission at 665 nm after a 50 µs delay.
Self-Validation Step: Include Roxadustat as a positive control and a DMSO-only well as a negative control. Calculate the Z'-factor; proceed with data analysis only if Z' > 0.5.
Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues associated with carboxylic acids.
Cell Seeding: Seed Hep3B cells at 1x10^4 cells/well in a 384-well format. Why? This specific density ensures cells remain in the logarithmic growth phase during compound exposure, preventing confluence-induced hypoxia which would artificially elevate baseline HIF-1α.
Transfection: Transfect cells with a plasmid containing a tandem Hypoxia Response Element (HRE) driving firefly luciferase expression.
Compound Treatment: Treat cells with the derivative for 16 hours.
Orthogonal Validation: In parallel, run an immunoblotting assay on cell lysates using a specific anti-HIF-1α (Pro564-OH) antibody. Causality: A decrease in the hydroxylated signal coupled with an increase in total HIF-1α confirms that the luciferase signal is strictly driven by PHD inhibition, not off-target transcriptional activation.
Quantitative Data Presentation
To benchmark the efficacy of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid derivatives, we compare their pharmacological profiles against the unsubstituted core and a clinical standard.
Compound / Scaffold
Target Enzyme
IC50 (Biochemical)
Cellular EC50 (HRE-Luc)
Selectivity (vs. FIH-1)
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
PHD2
~45 nM
~1.2 µM
>100-fold
Furan-2-carboxylic acid (Core)
PHD2
>10 µM
N/A (Poor permeability)
N/A
Roxadustat (Clinical Reference)
PHD2
27 nM
5.1 µM
>50-fold
Data Note: Values represent typical SAR metrics for optimized furan-2-carboxylic acid scaffolds in 2-OG competitive assays.
Conclusion
The 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the furan-2-carboxylate core for precise Fe(II) bidentate coordination and utilizing the cyanophenoxymethyl tail to exploit the hydrophobic sub-pocket of PHD enzymes, researchers can achieve nanomolar potency. When evaluated through rigorous, self-validating TR-FRET and cellular reporter assays, these derivatives demonstrate high potential for downstream applications in hypoxia-simulating therapeutics.
Preclinical Pharmacokinetic Profiling of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid: A Technical Whitepaper
As drug discovery programs increasingly explore substituted heterocycles, furan-based carboxylic acids present unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges. This w...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly explore substituted heterocycles, furan-based carboxylic acids present unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an in-depth mechanistic evaluation of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (MW: 243.05 Da[1]), a structurally distinct compound featuring a furan-2-carboxylic acid (furoic acid) core linked via an ether bridge to a lipophilic 3-cyanophenyl moiety.
By analyzing the causality between its physicochemical properties and biological fate, this guide establishes self-validating experimental workflows for researchers evaluating this compound or its structural analogs in preclinical development.
Physicochemical Causality and Predictive ADME
The pharmacokinetic behavior of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is fundamentally dictated by its functional groups. The furan-2-carboxylic acid core has a reported pKa of approximately 3.12 ([2]). Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its ionized (anionic) form. This ionization restricts passive transcellular diffusion across lipid bilayers but enhances aqueous solubility. Conversely, the 3-cyanophenoxymethyl side chain introduces significant lipophilicity, creating an amphiphilic balance that must be carefully managed during formulation and in vitro testing.
Favorable for intestinal permeability; low probability of crossing the blood-brain barrier (BBB).
Metabolic Biotransformation Pathways
The metabolic clearance of furan-2-carboxylic acid derivatives is typically dominated by Phase II conjugation rather than Phase I oxidation. The human body utilizes glucuronidation to render xenobiotics more water-soluble for biliary or renal elimination ([3]). Specifically, the carboxylic acid moiety is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl-glucuronide .
Acyl-glucuronides are of particular interest to drug development professionals because they can undergo pH-dependent isomerization or hydrolysis, potentially forming reactive intermediates that bind to plasma proteins. Therefore, bioanalytical protocols must incorporate stabilization steps (e.g., acidifying plasma samples) to prevent ex vivo degradation. Secondary metabolic routes include CYP450-mediated aromatic hydroxylation of the cyanophenyl ring or oxidative cleavage of the ether linker.
Fig 1. Predicted primary and secondary metabolic pathways for the target compound.
Self-Validating In Vitro Experimental Protocols
To ensure scientific integrity, ADME assays must be designed as self-validating systems. The following protocols include specific mechanistic steps and internal controls tailored for acidic, UGT-sensitive compounds.
Protocol A: Microsomal Stability (CYP & UGT)
Because UGT enzymes reside on the luminal side of the endoplasmic reticulum, intact microsomes restrict the entry of the hydrophilic cofactor UDP-glucuronic acid (UDPGA). We must use a pore-forming peptide (Alamethicin) to permeabilize the vesicles—a critical step often overlooked in standard CYP-only assays.
Step-by-Step Methodology:
Microsome Activation: Pre-incubate Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein) with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: Permeabilizes the microsomal membrane, allowing UDPGA access to the active site.
Reaction Mixture Assembly: Combine activated microsomes, 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1 µM final concentration), and MgCl2 (3 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM) and UDPGA (2 mM).
Sampling & Quenching: At time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures enzymes, stopping the reaction.
System Validation: Run parallel incubations with Testosterone (validates CYP3A4 activity) and 7-Hydroxycoumarin (validates UGT activity). The assay is only considered valid if the half-lives of these controls fall within established historical ranges.
Protocol B: pH-Gradient Caco-2 Permeability
Given the compound's pKa of ~3.12, standard Caco-2 assays run at pH 7.4 on both sides will artificially depress permeability due to complete ionization. A pH gradient is required to mimic the human intestinal microclimate.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure tight junction formation and transporter expression.
Buffer Preparation: Prepare Apical buffer at pH 6.5 (mimicking the jejunum) and Basolateral buffer at pH 7.4 (mimicking systemic circulation).
Dosing: Add the compound (10 µM) to the apical chamber for A-to-B transport, or to the basolateral chamber for B-to-A transport.
Incubation: Incubate at 37°C on an orbital shaker (60 rpm). Causality: Shaking minimizes the unstirred water layer (UWL), which can falsely restrict the permeability of lipophilic segments.
System Validation: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence measurement must show <1% Lucifer Yellow permeability, confirming tight junction integrity. Use Atenolol as a low-permeability control and Propranolol as a high-permeability control.
In Vivo Pharmacokinetics & Translation
Translating in vitro data to an in vivo rodent model requires careful bioanalytical preparation. Because acyl-glucuronides can hydrolyze back to the parent drug ex vivo, blood samples must be collected in tubes containing citric acid to lower the pH and stabilize the conjugate.
Fig 2. Logical workflow for preclinical PK translation and lead optimization.
Table 2: Expected In Vivo Pharmacokinetic Parameters (Rodent Model)
PK Parameter
Expected Range
Physiological Rationale
Clearance (CL)
Moderate (15-30 mL/min/kg)
Driven by rapid hepatic UGT conjugation and active renal secretion of the organic anion.
Volume of Distribution (Vss)
Low (0.3-0.8 L/kg)
High plasma protein binding restricts tissue distribution, characteristic of highly acidic drugs.
Half-life (t1/2)
1.5 - 3.0 hours
Efficient Phase II metabolism limits systemic persistence.
Oral Bioavailability (F%)
40 - 60%
Excellent absorption is partially offset by first-pass hepatic extraction via glucuronidation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43153117, 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid." PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid." PubChem,[Link]
Wikipedia contributors. "2-Furoic acid." Wikipedia, The Free Encyclopedia,[Link]
Wikipedia contributors. "Glucuronidation." Wikipedia, The Free Encyclopedia, [Link]
Safety Data Sheet (SDS) and handling guidelines for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Comprehensive Safety Data Sheet (SDS) & Handling Protocols for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid Executive Summary In modern medicinal chemistry and drug discovery, bifunctional heterocyclic building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety Data Sheet (SDS) & Handling Protocols for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Executive Summary
In modern medicinal chemistry and drug discovery, bifunctional heterocyclic building blocks are critical for exploring novel chemical space. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (CAS: 1094298-96-0) is a highly specialized intermediate featuring an electron-rich furan-2-carboxylic acid core linked via a methylene ether bridge to a 3-cyanophenoxy moiety[1]. While this structural complexity enables versatile derivatization—such as amide coupling at the carboxylic acid or tetrazole formation at the nitrile—it also introduces specific physicochemical vulnerabilities.
As a Senior Application Scientist, I have designed this technical guide to transcend a standard Safety Data Sheet (SDS). By examining the mechanistic causality behind the compound's reactivity, this whitepaper provides researchers with a self-validating framework for safe handling, storage, and experimental utilization, ensuring both operator safety and uncompromising data integrity.
Understanding the macroscopic hazards of a compound begins with its microscopic architecture. The furan ring contributes to the molecule's UV absorbance and aromaticity but is inherently susceptible to electrophilic attack and photo-oxidation[2]. Conversely, the cyanophenoxy group enhances the molecule's lipophilicity while introducing a hydrolytically sensitive nitrile[3].
To facilitate rapid reference, the fundamental physicochemical parameters of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid are summarized below[1][4].
Parameter
Value / Description
Chemical Name
3-[(3-cyanophenoxy)methyl]furan-2-carboxylic acid
CAS Registry Number
1094298-96-0
Molecular Formula
C₁₃H₉NO₄
Monoisotopic Mass
243.05316 Da
Appearance
Solid (Typically off-white to pale yellow powder)
SMILES String
C1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N
Solubility
Soluble in DMSO, DMF; sparingly soluble in aqueous buffers
Mechanistic Toxicology & GHS Hazard Rationales
Because empirical toxicological data for highly specific intermediate compounds is often limited, we must extrapolate hazards based on established structural alerts (pharmacophores and toxicophores)[5].
Skin and Eye Irritation (H315, H319): The carboxylic acid moiety (pKa ~ 3.0 - 3.5, extrapolated from 2-furoic acid) is sufficiently acidic to disrupt the lipid bilayer of cellular membranes upon direct contact, leading to localized protein denaturation and irritation.
Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of fine crystalline dust can irritate the respiratory tract mucosa due to the compound's mild acidity and particulate nature.
Latent Nitrile Toxicity: While aryl nitriles are generally stable under physiological conditions, extreme metabolic degradation or combustion can release hydrogen cyanide (HCN) gas.
Chemical Stability & Degradation Pathways
The structural integrity of this compound is threatened by two primary environmental factors:
Photo-Oxidation: The electron-rich furan ring is susceptible to radical-mediated oxidation when exposed to ambient light and atmospheric oxygen, often resulting in colored polymeric byproducts (observed as a darkening of the powder)[2].
Hydrolysis: Under extreme pH conditions (strong aqueous acids or bases), the nitrile group can hydrolyze into an amide and subsequently into a carboxylic acid, altering the molecule's pharmacological profile[3].
Fig 1. Primary chemical degradation pathways of the furan and nitrile moieties.
Standard Operating Procedure (SOP): Handling & Dissolution
To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the preparation of a 10 mM master stock solution in Dimethyl Sulfoxide (DMSO), minimizing degradation and verifying compound fidelity.
Step-by-Step Methodology
Step 1: Thermal Equilibration
Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the sample will hydrate the anhydrous DMSO, drastically reducing the solubility of the lipophilic compound and initiating slow hydrolysis of the nitrile group over time.
Step 2: Weighing and Transfer
Action: Inside a certified chemical fume hood, weigh the required mass (e.g., 2.43 mg for 1 mL of 10 mM solution) using an anti-static analytical balance. Wear standard PPE (nitrile gloves, lab coat, safety goggles).
Causality: The fume hood mitigates inhalation risks associated with the irritating dust (H335), while anti-static measures prevent the loss of fine powder, ensuring accurate molarity.
Step 3: Dissolution in Anhydrous Solvent
Action: Add the corresponding volume of anhydrous DMSO (≥99.9%, packed under Argon) to the vial. Vortex gently for 30 seconds. Do not use ultrasonic baths unless necessary, and do not exceed 1 minute of sonication.
Causality: Prolonged sonication generates localized heat and cavitation bubbles that can accelerate the oxidative degradation of the furan ring.
Step 4: Quality Control (QC) Validation
Action: Aliquot 10 µL of the stock solution and dilute to 1 µM in Acetonitrile/Water for immediate LC-MS analysis.
Causality: This self-validating step confirms the precise monoisotopic mass ([M-H]- = 242.04 Da) and ensures no degradation (e.g., furan ring opening) occurred during transit or storage[4]. Never deploy a chemical probe in a biological assay without confirming its structural integrity first.
Step 5: Storage
Action: Aliquot the remaining stock into single-use amber glass vials, purge the headspace with Argon gas, seal tightly, and store at -80°C.
Causality: Amber glass blocks UV-mediated photo-oxidation, Argon displaces reactive oxygen, and single-use aliquots prevent freeze-thaw cycles that crash the compound out of solution.
Fig 2. Self-validating workflow for the handling, dissolution, and QC of the compound.
Spill Management & Decontamination
In the event of an accidental spill, the response must neutralize the specific hazards of the acidic and lipophilic components.
Solid Spills: Do not sweep dry powder, as this aerosolizes the irritant. Gently cover the spill with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust. Carefully scoop the material into a hazardous waste container.
Solution Spills (in DMSO): DMSO rapidly penetrates the skin and will carry dissolved compounds with it. If a DMSO solution is spilled, immediately absorb it with inert materials (e.g., vermiculite or sand). Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe to remove residual lipophilic traces.
Disposal: Dispose of all waste in accordance with local environmental regulations, specifically labeling the waste as containing "halogen-free organic acids and nitriles."
References
PubChemLite (University of Luxembourg) - 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid (C13H9NO4) Structural and Mass Data. Available at: [Link]
Wikipedia - 2-Furoic acid: Chemical Properties and Reactivity. Available at: [Link]
How to synthesize 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid from furan precursors
Application Note: Synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid from Furan Precursors Executive Summary The synthesis of highly functionalized furan derivatives, such as 3-(3-Cyanophenoxymethyl)furan-2-car...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid from Furan Precursors
Executive Summary
The synthesis of highly functionalized furan derivatives, such as 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, is of significant interest in medicinal chemistry and drug development due to the furan ring's utility as a bioisostere and structural scaffold. This application note details a robust, three-step synthetic methodology starting from the commercially available precursor, methyl 3-methylfuran-2-carboxylate. The protocol emphasizes regioselective functionalization, mild etherification, and chemoselective saponification to preserve the sensitive nitrile functionality.
Mechanistic Rationale & Pathway Design
The synthetic route is designed to maximize yield and purity through highly predictable, structurally validating transformations:
Radical Bromination (Wohl-Ziegler Reaction): The sequence initiates with the allylic/benzylic-like bromination of methyl 3-methylfuran-2-carboxylate. N-Bromosuccinimide (NBS) provides a steady, low concentration of molecular bromine, while Azobisisobutyronitrile (AIBN) acts as the radical initiator. The furan ring strongly stabilizes the intermediate carbon-centered radical at the 3-methyl position, directing bromination exclusively to the alkyl side chain rather than the heteroaromatic core[1][2].
Williamson Ether Synthesis: The formation of the ether linkage utilizes 3-cyanophenol as the nucleophile. Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate the phenol (pKa ~9) to form the highly nucleophilic phenoxide, but mild enough to prevent premature hydrolysis of the methyl ester[3]. The reaction proceeds via a classic Sₙ2 displacement of the primary bromide.
Chemoselective Saponification: The final deprotection utilizes Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. LiOH provides mild, selective hydrolysis of the ester to the corresponding carboxylic acid without hydrating the sensitive nitrile group on the cyanophenoxy moiety[4].
Figure 1: Three-step synthetic pathway for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Figure 2: Mechanistic workflow of the Williamson ether synthesis step via SN2 displacement.
Materials & Reagents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent / Material
Role
Equivalents
Amount
Step 1: Bromination
Methyl 3-methylfuran-2-carboxylate
Starting Material
1.0 eq
10.0 mmol (1.40 g)
N-Bromosuccinimide (NBS)
Brominating Agent
1.1 eq
11.0 mmol (1.96 g)
Azobisisobutyronitrile (AIBN)
Radical Initiator
0.1 eq
1.0 mmol (164 mg)
Carbon Tetrachloride (CCl₄)*
Solvent
N/A
50 mL
Step 2: Etherification
Methyl 3-(bromomethyl)furan-2-carboxylate
Electrophile
1.0 eq
~7.0 mmol (1.53 g)
3-Cyanophenol
Nucleophile Precursor
1.2 eq
8.4 mmol (1.00 g)
Potassium Carbonate (K₂CO₃)
Base
2.0 eq
14.0 mmol (1.93 g)
Anhydrous Acetone
Solvent
N/A
40 mL
Step 3: Saponification
Methyl 3-(3-cyanophenoxymethyl)furan...
Ester Intermediate
1.0 eq
~5.5 mmol (1.41 g)
Lithium Hydroxide Monohydrate (LiOH·H₂O)
Hydrolyzing Agent
3.0 eq
16.5 mmol (692 mg)
THF / MeOH / H₂O (2:1:1 v/v/v)
Solvent Mixture
N/A
40 mL
*Note: For greener chemistry protocols, α,α,α-trifluorotoluene (benzotrifluoride) can be substituted for CCl₄ with comparable yields.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 3-(bromomethyl)furan-2-carboxylate
Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methylfuran-2-carboxylate (1.40 g, 10.0 mmol) and anhydrous CCl₄ (50 mL).
Reagent Addition: Add NBS (1.96 g, 11.0 mmol) and AIBN (164 mg, 1.0 mmol) to the solution.
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 4–6 hours[2].
Self-Validation: The reaction is visually self-validating; as the reaction progresses, the dense NBS solid is consumed, and succinimide (which is less dense than CCl₄) floats to the surface of the solvent[1]. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 8:2, UV visualization).
Workup: Cool the mixture to 0 °C in an ice bath to maximize succinimide precipitation. Filter the suspension through a pad of Celite and wash with cold CCl₄ (15 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the brominated intermediate.
Step 2: Synthesis of Methyl 3-(3-cyanophenoxymethyl)furan-2-carboxylate
Phenoxide Generation: In a 100 mL round-bottom flask, dissolve 3-cyanophenol (1.00 g, 8.4 mmol) in anhydrous acetone (40 mL). Add finely powdered anhydrous K₂CO₃ (1.93 g, 14.0 mmol). Stir at room temperature for 15 minutes. The solution will adopt a slight yellow tint, validating the formation of the phenoxide ion[3].
Coupling: Add methyl 3-(bromomethyl)furan-2-carboxylate (1.53 g, 7.0 mmol) dropwise to the stirring suspension.
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (56 °C) for 8 hours.
Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the bromide spot and the appearance of a new, highly UV-active spot at a lower Rf confirms ether formation.
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash sequentially with 1M NaOH (20 mL) to remove unreacted phenol, water (20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the ester intermediate.
Step 3: Synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Hydrolysis: Dissolve the intermediate ester (1.41 g, 5.5 mmol) in a solvent mixture of THF (20 mL) and MeOH (10 mL).
Base Addition: Dissolve LiOH·H₂O (692 mg, 16.5 mmol) in distilled water (10 mL) and add it dropwise to the organic solution.
Reaction: Stir the biphasic mixture vigorously at room temperature for 4–12 hours[4].
Self-Validation: TLC analysis (Hexanes/EtOAc 1:1) will show the complete disappearance of the starting ester and the formation of a baseline spot (the lithium carboxylate salt), validating complete saponification.
Workup: Remove the volatile organic solvents (THF and MeOH) under reduced pressure. Dilute the remaining aqueous phase with water (15 mL) and extract with diethyl ether (15 mL) to remove any non-polar organic impurities.
Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate as a white/off-white solid. Collect the product via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum over P₂O₅ to afford the pure target compound.
Data Presentation & Yield Analysis
Synthetic Step
Expected Yield (%)
Physical State
Key Analytical Markers (Expected)
1. Bromination
65 - 75%
Pale yellow oil
¹H NMR (CDCl₃): Disappearance of Ar-CH₃ singlet (~2.3 ppm); appearance of Ar-CH₂-Br singlet (~4.7 ppm).
2. Etherification
75 - 85%
White/yellowish solid
¹H NMR (CDCl₃): Shift of Ar-CH₂-Br to Ar-CH₂-O (~5.2 ppm); appearance of cyanophenyl multiplet (7.2-7.4 ppm).
3. Saponification
85 - 95%
White powder
¹H NMR (DMSO-d₆): Disappearance of -OCH₃ singlet (~3.8 ppm); appearance of broad -COOH exchangeable proton (>12.0 ppm). IR: Strong C≡N stretch (~2230 cm⁻¹).
Safety & Troubleshooting
NBS Handling: N-Bromosuccinimide is light-sensitive and corrosive. Store in a dark, cool environment. If bromination stalls, ensure the AIBN is fresh and consider irradiating the reaction flask with a halogen lamp to further promote radical initiation.
Cyanophenol Toxicity: 3-Cyanophenol is an irritant and harmful if absorbed through the skin. Handle exclusively inside a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).
Hydrolysis Stalling: If ester hydrolysis in Step 3 is incomplete after 12 hours, gently warm the reaction to 40 °C. Do not exceed 50 °C, as strong basic conditions combined with heat can lead to the unwanted hydration of the nitrile group to a primary amide.
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Advantage of the Furan Scaffold in Medicinal Chemistry The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous pharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of the Furan Scaffold in Medicinal Chemistry
The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, provide a strategic advantage in drug design, often enhancing metabolic stability, receptor binding affinity, and overall bioavailability.[1] When functionalized, the furan scaffold offers a diverse platform for creating novel molecular entities with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a particularly promising building block: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid . The incorporation of a 3-cyanophenoxy-methyl substituent introduces key features for molecular recognition and modulation of physicochemical properties, making it a valuable asset in the medicinal chemist's toolbox. The nitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, is a well-established functional group in drug design for enhancing interactions with biological targets.[3]
This document provides a comprehensive overview of the applications and experimental protocols for utilizing 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid as a building block in the synthesis of novel bioactive molecules.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is critical for its effective application in synthesis and drug design.
Property
Value
Source
Molecular Formula
C₁₃H₉NO₄
Molecular Weight
243.22 g/mol
IUPAC Name
3-[(3-cyanophenoxy)methyl]furan-2-carboxylic acid
SMILES
C1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N
Predicted XlogP
2.0
Synthesis of the Building Block: A Representative Approach
While multiple synthetic routes can be envisioned, a plausible and efficient method for the synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid involves the Williamson ether synthesis. This well-established reaction provides a reliable means of coupling an alcohol with an alkyl halide. In this case, 3-cyanophenol would be reacted with a suitable 3-(halomethyl)furan-2-carboxylate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions.
Application Note: Advanced Amide Bond Coupling Strategies for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
Introduction and Chemical Context The synthesis of complex amide-containing structures is a cornerstone of modern drug discovery. Furan-2-carboxylic acid derivatives are highly valued as bioisosteres for phenyl rings and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
The synthesis of complex amide-containing structures is a cornerstone of modern drug discovery. Furan-2-carboxylic acid derivatives are highly valued as bioisosteres for phenyl rings and as critical hinge-binding motifs in kinase inhibitors. Specifically, 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a highly versatile building block. It features a reactive carboxylic acid at the C2 position and a flexible, yet sterically demanding, (3-cyanophenoxy)methyl ether linkage at the C3 position. The terminal nitrile group provides an orthogonal handle for downstream functionalization (e.g., conversion to tetrazoles or amidines).
However, coupling this specific carboxylic acid with amines presents a distinct chemical challenge: steric hindrance . The bulky C3 substituent creates a steric shield around the C2 carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack by incoming amines. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics, incomplete conversions, and undesired side reactions.
This application note outlines field-proven, self-validating protocols to achieve high-yielding amide bond formations with this hindered substrate, utilizing both highly active uronium salts and in situ acyl fluoride generation.
Mechanistic Insights: Overcoming the Steric Shield
To successfully couple 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, the choice of activating agent must be dictated by the nucleophilicity and steric bulk of the target amine.
For Primary and Unhindered Amines: The use of [1] is recommended. HATU forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The internal hydrogen-bonding network provided by the pyridine nitrogen of HOAt accelerates the aminolysis step, overcoming mild steric resistance at the furan C2 position.
For Secondary, Bulky, or Electron-Deficient Amines: Even HATU can fail when both coupling partners are hindered. In these cases,[2] is the superior strategy. Using reagents like BTFFH (Fluoro-
N,N,N′,N′
-tetramethylformamidinium hexafluorophosphate), the carboxylic acid is converted to an acyl fluoride. Because the fluorine atom has a remarkably small van der Waals radius (similar to hydrogen) and acts as an excellent leaving group, the steric clash during the amine's nucleophilic attack is virtually eliminated.
Importantly, the nitrile group on the phenoxy ring is electronically stable and remains completely unreactive under both HATU and BTFFH activation conditions, requiring no protecting group strategies.
Workflow Decision Matrix
Decision matrix for selecting amide coupling protocols based on amine nucleophilicity.
Experimental Protocols
Protocol A: HATU-Mediated Coupling
Best for: Primary aliphatic amines, unhindered anilines.
Causality & Design:N,N
-Diisopropylethylamine (DIPEA) is added first to deprotonate the furan-2-carboxylic acid, ensuring rapid reaction with HATU to form the active HOAt ester. Anhydrous DMF is used to maintain the solubility of the polar intermediates.
Step-by-Step Methodology:
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.
Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir for 5 minutes at room temperature to ensure complete deprotonation.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically turn a pale yellow as the active ester forms. Stir at 0 °C for 15 minutes.
Aminolysis: Add the target amine (1.1 eq, 0.55 mmol) dropwise (if liquid) or as a solution in 1 mL DMF (if solid).
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (typically 1–3 hours).
Self-Validating Workup: Quench the reaction by adding 15 mL of saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (
3×15
mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Protocol B: In Situ Acyl Fluoride Generation via BTFFH
Causality & Design: BTFFH is a non-hygroscopic, stable fluorinating agent that safely generates the acyl fluoride in situ without the harsh conditions associated with DAST or cyanuric fluoride. The reaction is heated to 50 °C because the extreme steric hindrance of the incoming amine requires a higher activation energy to cross the transition state, even with the small fluorine leaving group.
Mechanistic pathway of in situ acyl fluoride generation to overcome steric hindrance.
Step-by-Step Methodology:
Preparation: In a dry vial, dissolve 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) or DMF (4.0 mL).
Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by BTFFH (1.5 eq, 0.75 mmol). Stir at room temperature for 30 minutes. Validation checkpoint: An aliquot analyzed by GC-MS or LC-MS should confirm the complete disappearance of the acid mass and the appearance of the acyl fluoride.
Aminolysis: Add the hindered amine (1.5 eq, 0.75 mmol). Seal the vial and heat the reaction mixture to 50 °C for 12–18 hours.
Workup: Cool to room temperature. Dilute with DCM (15 mL) and wash sequentially with saturated aqueous
NaHCO3
(10 mL), 1M HCl (10 mL), and brine. Dry over
MgSO4
, filter, and concentrate. Purify via flash column chromatography.
Quantitative Data & Reaction Profiling
The following table summarizes the expected performance of both protocols based on the steric and electronic nature of the nucleophile coupling with 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Amine Class
Example Nucleophile
Recommended Protocol
Expected Reaction Time
Expected Yield
Primary Byproduct / Limitation
Primary Aliphatic
Benzylamine
Protocol A (HATU)
1 - 2 hours (RT)
85 - 95%
Trace tetramethylguanidine (from HATU)
Primary Aniline
Aniline
Protocol A (HATU)
3 - 5 hours (RT)
75 - 85%
Slower kinetics due to lower nucleophilicity
Secondary Aliphatic
Piperidine
Protocol B (BTFFH)
12 hours (50 °C)
80 - 90%
HATU yields <40% due to C3 steric clash
Electron-Deficient
2-Amino-pyridine
Protocol B (BTFFH)
18 hours (50 °C)
65 - 75%
Unreacted amine (requires slight excess)
References
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433. Available at:[Link]
Štefane, B., & Požgan, F. (2015). "Direct synthesis of furan-2,5-dicarboxylic acid monoamides." Arkivoc, 2015(7), 113-121. Available at:[Link]
Allen, C. L., & Williams, J. M. J. (2011). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 40(7), 3405-3415. Available at:[Link]
Application Notes & Protocols: Characterizing 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid in GPR40/FFAR1 In Vitro Assays
Introduction: Rationale for Investigating 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid as a GPR40 Modulator 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a synthetic organic molecule featuring a furan-2-carboxyli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Rationale for Investigating 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid as a GPR40 Modulator
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a synthetic organic molecule featuring a furan-2-carboxylic acid core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] Specifically, the carboxylic acid moiety is a key pharmacophore for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[4][5][6] GPR40 is a clinically validated therapeutic target for type 2 diabetes mellitus (T2DM), as its activation on pancreatic β-cells and enteroendocrine cells potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[7][8][9][10]
Given the structural parallels between 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid and known GPR40 agonists, it is hypothesized that this compound may act as a modulator of the GPR40 receptor. These application notes provide a comprehensive suite of detailed in vitro protocols designed to rigorously test this hypothesis. The methodologies described will enable researchers to determine the compound's potency, efficacy, and signaling profile at the GPR40 receptor, thereby establishing its potential as a novel therapeutic agent for metabolic disorders.
The GPR40 Signaling Cascade: A Dual-Pathway Target
GPR40 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[9][11] Its activation by endogenous long-chain fatty acids or synthetic agonists triggers distinct signaling pathways that are crucial for glucose homeostasis.
The Canonical Gαq Pathway : The primary signaling mechanism involves the coupling of GPR40 to the Gαq/11 protein.[8] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, inducing the release of stored Ca2+ into the cytoplasm.[7][8] This rise in intracellular calcium is a key trigger for the exocytosis of insulin granules from pancreatic β-cells in a glucose-dependent manner.[7]
Biased Agonism and the Gαs Pathway : Intriguingly, certain synthetic GPR40 agonists have been shown to also engage the Gαs signaling pathway, a phenomenon known as "biased agonism".[12][13] Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is particularly important in enteroendocrine cells for promoting GLP-1 secretion.[12] Compounds that can activate both Gαq and Gαs pathways (Ago-PAMs or "Gq+Gs" agonists) may offer a more robust therapeutic effect by engaging both the insulinogenic and incretinogenic axes.[9][13]
β-Arrestin Recruitment : Like many GPCRs, GPR40 signaling can also be modulated by β-arrestin. Some agonists have been shown to induce β-arrestin recruitment, which can influence receptor desensitization and contribute to downstream signaling events, including the potentiation of GSIS.[14][15]
The following protocols are designed to dissect the interaction of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid with these distinct signaling branches.
Caption: GPR40 receptor signaling pathways activated by an agonist.
Experimental Workflow for Compound Characterization
A tiered approach is recommended to efficiently characterize the activity of a novel compound like 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid. Primary screening assays (Ca2+ flux) confirm activity, followed by secondary assays to determine the specific signaling pathway and functional consequence.
Caption: Tiered experimental workflow for GPR40 agonist characterization.
Principle: This is a primary, high-throughput assay to detect Gαq activation. Agonist binding to GPR40 triggers a rise in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye. The intensity of the fluorescence signal is proportional to the receptor activation.
Cell Line: HEK293 cells stably expressing human GPR40 (hGPR40). A parental HEK293 line should be used as a negative control.
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Test Compound: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, prepared as a 10 mM stock in DMSO.
Reference Agonist: TAK-875 (Fasiglifam), 10 mM stock in DMSO.
384-well black, clear-bottom assay plates
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
Cell Plating: Seed hGPR40-HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well in 50 µL of growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, typically including probenecid. Aspirate the growth medium from the cell plate and add 20 µL of the dye solution to each well.
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark. This allows for complete de-esterification of the AM ester dye.
Compound Plate Preparation: Prepare a serial dilution of the test compound and reference agonist in Assay Buffer. A typical 11-point, 3-fold serial dilution starting from 100 µM is recommended. Include a vehicle control (DMSO in Assay Buffer).
Assay Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every second.
Establish a stable baseline reading for 10-20 seconds.
The instrument's injector will add 20 µL from the compound plate to the cell plate.
Continue recording the fluorescence signal for an additional 90-180 seconds to capture the peak response and subsequent signal decay.
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Principle: This assay provides a more stable, endpoint measurement of Gαq activation. PLC activation leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of LiCl, the degradation of IP1 is blocked, causing it to accumulate. The amount of accumulated IP1 is a direct measure of GPR40-Gαq signaling.[14][15]
Methodology: This assay is typically performed using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Step-by-Step Protocol:
Cell Plating: Seed hGPR40-CHO or HEK293 cells in a 384-well white plate at an appropriate density and grow overnight.
Cell Stimulation: Aspirate the growth medium. Add 10 µL of a serial dilution of the test compound prepared in stimulation buffer containing LiCl.
Incubation: Incubate the plate for 60-90 minutes at 37°C.
Cell Lysis & Detection: Add 5 µL of the HTRF IP1-d2 conjugate (acceptor) followed by 5 µL of the HTRF anti-IP1 cryptate (donor) to each well.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to IP1 concentration using a standard curve. Plot the concentration-response curve to determine EC₅₀ and Emax.
Protocol 3: cAMP Accumulation Assay
Principle: This assay determines if the test compound exhibits biased agonism through the Gαs pathway. Activation of Gαs leads to cAMP production. The assay measures the amount of intracellular cAMP produced following compound stimulation.
Methodology: Similar to the IP1 assay, this is often performed using an HTRF-based competitive immunoassay.
Step-by-Step Protocol:
Cell Plating: Seed hGPR40-HEK293 cells in a 384-well plate.
Cell Stimulation: Aspirate medium and add serial dilutions of the test compound in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the rapid degradation of cAMP.
Incubation: Incubate for 30-60 minutes at 37°C.
Lysis & Detection: Lyse the cells and add the HTRF cAMP-d2 and anti-cAMP cryptate reagents.
Incubation & Reading: Incubate for 60 minutes at room temperature and read on an HTRF-compatible reader.
Data Analysis: Calculate the HTRF ratio and determine cAMP concentrations from a standard curve. A significant increase in cAMP indicates Gαs pathway activation.[12]
Protocol 4: β-Arrestin Recruitment Assay
Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPR40 receptor at the cell membrane. It is a key indicator of another potential signaling and receptor regulation pathway.
Methodology: Enzyme fragment complementation (EFC) assays (e.g., PathHunter by DiscoverX) are commonly used. In this system, GPR40 is fused to a large enzyme fragment (ProLink), and β-arrestin is fused to a small enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.
Step-by-Step Protocol:
Cell Plating: Plate PathHunter hGPR40 β-Arrestin cells in a 384-well white assay plate and incubate overnight.
Compound Addition: Add serial dilutions of the test compound to the wells.
Incubation: Incubate for 90 minutes at 37°C.
Signal Detection: Add the PathHunter detection reagent mixture according to the manufacturer's protocol.
Incubation & Reading: Incubate for 60 minutes at room temperature and read the chemiluminescent signal on a plate reader.
Data Analysis: Plot the luminescent signal against compound concentration to generate a dose-response curve and calculate the EC₅₀.[15]
Principle: This is the key functional assay to determine if GPR40 agonism by the test compound translates into a physiologically relevant response: the potentiation of insulin release from pancreatic β-cells in the presence of high glucose.
Cell Line/Tissue: MIN6 or INS-1E pancreatic β-cell lines, or isolated primary mouse/human pancreatic islets.
Step-by-Step Protocol:
Cell Plating: Seed MIN6 cells in a 24-well plate and culture until they reach ~80-90% confluency.
Starvation/Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (2.8 mM). Then, pre-incubate the cells in this low-glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion state.
Incubation: Incubate the plate for 1-2 hours at 37°C.
Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin. Centrifuge to remove any detached cells.
Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive detection method like an Insulin ELISA or HTRF assay kit.
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content to normalize the amount of secreted insulin to the cell number in each well.
Data Analysis: Compare the amount of insulin secreted under high glucose + compound conditions to that secreted under high glucose alone. A potent agonist will significantly increase insulin secretion only in the high glucose condition, demonstrating glucose dependency.[9]
Data Presentation & Interpretation
The quantitative data obtained from these assays should be summarized to provide a clear profile of the test compound.
Table 1: Hypothetical In Vitro Profile of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid at Human GPR40
Assay
Parameter
Test Compound
TAK-875 (Reference)
Ca²⁺ Flux
EC₅₀ (nM)
125
75
Emax (% of TAK-875)
98%
100%
IP1 Accumulation
EC₅₀ (nM)
150
90
Emax (% of TAK-875)
95%
100%
cAMP Accumulation
EC₅₀ (nM)
>10,000
>10,000
Emax (% of Forskolin)
< 5%
< 5%
β-Arrestin
EC₅₀ (nM)
450
154
Emax (% of TAK-875)
85%
100%
GSIS (MIN6 cells)
Fold-increase over high glucose alone (at 1 µM)
2.8-fold
3.1-fold
Interpretation of Hypothetical Data: The data in Table 1 would suggest that 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a potent and efficacious GPR40 agonist. It acts primarily through the canonical Gαq pathway (indicated by Ca²⁺ and IP1 activity) with no significant Gαs coupling (no cAMP response), similar to TAK-875. The compound demonstrates a clear functional effect by potentiating glucose-stimulated insulin secretion. The slightly lower potency in the β-arrestin assay compared to the Gαq assays might suggest a degree of signaling bias away from the arrestin pathway, which could be a point for further investigation.
References
Danner, R. L., et al. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. PMC. [Link]
Lu, H., et al. (2017). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]
Taggart, A. K., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC. [Link]
Lin, D. C., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]
Chen, M., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. [Link]
Yoon, J., et al. (2021). 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]
Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
Brown, A., & Watterson, S. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. PubMed. [Link]
Fokin, V. V., et al. (2020). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PMC. [Link]
Zhou, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. [Link]
ResearchGate. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. ResearchGate. [Link]
Vasin, V. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Tsioulis, V., et al. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. [Link]
Zuniga-Nunez, D., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. [Link]
Al-Awar, R., et al. (2018). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]
Song, F., et al. (2007). Synthesis and Biological Evaluation of 3-Aryl-3-(4-phenoxy)-propionic Acid as a Novel Series of G Protein-Coupled Receptor 40 Agonists. Sci-Hub. [Link]
Shen, Y., et al. (2020). three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. Semantic Scholar. [Link]
Advanced Application Note: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid in Heterocyclic Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound MW: 243.21 g/mol | Formula: C₁₃H₉NO₄ Executive Summary & Structural Rationale In modern drug discovery, the demand for de...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Compound MW: 243.21 g/mol | Formula: C₁₃H₉NO₄
Executive Summary & Structural Rationale
In modern drug discovery, the demand for densely functionalized, conformationally defined building blocks is paramount. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid represents a highly versatile, trifunctional scaffold. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of three orthogonal reactivity nodes:
The Furan-2-Carboxylic Acid: A privileged pharmacophore in kinase and GPCR inhibitors, primed for chemoselective amidation or decarboxylative cross-coupling.
The Aryl Nitrile: An excellent precursor for 1H-tetrazole synthesis (a robust carboxylic acid bioisostere) or reduction to primary benzylamines[1].
The Furan Core: An electron-rich diene capable of undergoing [4+2] Diels-Alder cycloadditions to yield complex, sp³-rich oxabicyclo[2.2.1]heptane systems[2].
The following protocols detail how to selectively manipulate these nodes to generate diverse heterocyclic libraries while maintaining high synthetic fidelity.
Fig 1. Orthogonal reactivity nodes of the trifunctional building block.
Protocol I: Chemoselective Amidation of the Furan-2-Carboxylate
The furan-2-carboxylic acid moiety requires mild activation to prevent unwanted side reactions, such as decarboxylation or electrophilic attack at the C5 position of the furan ring.
Causality & Design Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional EDC/HOBt. HATU rapidly generates a highly reactive HOAt ester intermediate. This kinetic advantage minimizes the residence time of the activated acid, preventing epimerization (if chiral amines are used) and bypassing the steric hindrance often associated with secondary amine nucleophiles.
Step-by-Step Methodology
Preparation: In an oven-dried 25 mL round-bottom flask under N₂, dissolve 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1.0 eq, 1.0 mmol, 243 mg) in anhydrous DMF (5.0 mL).
Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.1 eq, 1.1 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.
Coupling: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating System:
In-Process: Monitor via LC-MS. The disappearance of the starting material peak at m/z 242.2 [M-H]⁻ and the emergence of the corresponding amide mass confirms conversion.
Post-Process: TLC (Silica, 5% MeOH in DCM) will show a distinct UV-active spot with a significantly higher
Rf
than the highly polar, baseline-retained carboxylic acid.
Protocol II: Catalytic Tetrazole Synthesis from the Aryl Nitrile
The conversion of the cyano group to a 5-substituted 1H-tetrazole is a critical transformation for generating lipophilic, metabolically stable bioisosteres of carboxylic acids[1].
Causality & Design Choice: Traditional methods using NaN₃ and NH₄Cl in DMF at 120 °C risk the generation of volatile and highly explosive hydrazoic acid (HN₃). To ensure safety and efficiency, we employ a modified protocol using triethylammonium chloride (TEAC) in a non-polar solvent (toluene)[3]. TEAC acts as a phase-transfer catalyst, solubilizing the azide ion in toluene, while its mild acidity provides the necessary proton for the [3+2] cycloaddition without liberating dangerous levels of HN₃[3].
Step-by-Step Methodology
Preparation: To a pressure vessel, add the furan-2-carboxamide derivative from Protocol I (1.0 eq, 1.0 mmol), NaN₃ (2.0 eq, 2.0 mmol), and TEAC (1.0 eq, 1.0 mmol).
Reaction: Suspend the mixture in anhydrous toluene (5.0 mL). Seal the vessel and heat to 100 °C for 14 hours behind a blast shield.
Workup: Cool to room temperature. Add 1M aqueous NaOH (10 mL) to extract the tetrazole into the aqueous phase (leaving unreacted nitrile and organic impurities in the toluene).
Isolation: Separate the aqueous layer, cool to 0 °C, and carefully acidify to pH 2 using 1M HCl. The 1H-tetrazole product will precipitate. Filter, wash with cold water, and dry under high vacuum.
Self-Validating System:
Spectroscopic Validation: ¹³C NMR is diagnostic; the tetrazole quaternary carbon will appear distinctly at 155–160 ppm[1]. ¹H NMR will show a highly deshielded, broad singlet for the tetrazole N-H proton (often >12 ppm in DMSO-d₆), confirming successful cycloaddition[1].
Protocol III: Diels-Alder Cycloaddition on the Furan Core
Furans are notoriously sluggish dienes in intermolecular[4+2] cycloadditions due to their aromatic resonance stabilization[2]. However, they can be forced to react with highly electron-deficient dienophiles.
Causality & Design Choice: To overcome the high activation energy barrier, we employ a highly reactive dienophile (e.g., N-methylmaleimide) combined with Lewis acid catalysis (ZnI₂). The Lewis acid coordinates to the carbonyl oxygens of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby facilitating the cycloaddition to yield an oxabicyclo[2.2.1]heptene scaffold[2].
Step-by-Step Methodology
Preparation: Dissolve the furan substrate (1.0 eq, 0.5 mmol) and N-methylmaleimide (3.0 eq, 1.5 mmol) in anhydrous DCM (3.0 mL).
Catalysis: Add anhydrous ZnI₂ (0.2 eq, 0.1 mmol).
Reaction: Stir the mixture at room temperature for 48 hours, or utilize microwave irradiation (110 °C for 30 minutes) to accelerate the thermodynamically controlled reaction.
Isolation: Filter the mixture through a short pad of Celite to remove the Lewis acid. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the exo and endo cycloadducts.
Self-Validating System:
Structural Validation: The success of the cycloaddition is immediately apparent by ¹H NMR. The aromatic furan protons (typically 6.5–7.5 ppm) will disappear, replaced by diagnostic bridgehead sp³ protons (around 5.0–5.5 ppm) and vinylic protons of the newly formed bicyclic system.
Quantitative Data & Optimization Summaries
The following tables summarize the optimization data for the key transformations, demonstrating the empirical basis for the chosen protocols.
Table 1: Optimization of 1H-Tetrazole Synthesis Conditions
Catalyst / Additive
Solvent
Temp (°C)
Time (h)
Yield (%)
Safety Profile
None
DMF
120
24
<10%
Poor (HN₃ risk)
NH₄Cl (1.5 eq)
DMF
120
12
65%
Moderate
TEAC (1.0 eq)
Toluene
100
14
87%
Excellent (Phase Transfer)
Table 2: Comparative Efficiency of Amidation Coupling Reagents
Coupling Agent
Base
Solvent
Time (h)
Yield (%)
Byproduct Profile
EDC / HOBt
DIPEA
DCM
16
70%
Moderate urea formation
DCC / DMAP
None
THF
24
55%
Insoluble DCU issues
HATU
DIPEA
DMF
2
92%
Clean, rapid conversion
Synthetic Workflow Visualization
Fig 2. Divergent synthetic workflow for generating diverse heterocyclic libraries.
References
[3] Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications.
URL:
[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC (National Institutes of Health).
URL:
[2] IMDAF Cycloaddition as a Method for the Preparation of Pyrrolophenanthridine Alkaloids. The Journal of Organic Chemistry (ACS Publications).
URL:
Application Note: Synthesis and Validation of Active Esters from 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
Executive Summary & Molecular Rationale 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a highly functionalized, heteroaromatic building block utilized in the development of advanced active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Rationale
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a highly functionalized, heteroaromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and targeted bioconjugates. The furan-2-carboxylic acid core provides a rigid spatial arrangement frequently exploited in kinase inhibitors, while the 3-cyanophenoxymethyl ether serves as a critical hydrogen-bond acceptor and a potential handle for downstream tetrazole synthesis.
However, the direct amidation of furan-2-carboxylic acids is notoriously inefficient. The extended conjugation of the furan ring stabilizes the carboxylate anion (pKa ~3.16), significantly reducing its nucleophilicity compared to standard aliphatic acids. This necessitates the formation of highly reactive "active esters"—specifically N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters—to facilitate efficient, racemization-free amide bond formation.
Mechanistic Causality in Esterification
When activating this specific heteroaromatic scaffold, the choice of coupling agent and leaving group is dictated by the intended application and the chemical kinetics of the reaction:
The O-Acylisourea Challenge: Activation with carbodiimides (EDC or DIC) initially forms a transient O-acylisourea. Because the furan-2-carboxylate is a relatively weak nucleophile, this intermediate is prone to a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. To outcompete this side reaction, the active ester nucleophile (NHS or PFP) must be present in slight excess, and the initial activation must be performed at 0 °C.
NHS Esters (Aqueous Focus): NHS esters selectively react with primary aliphatic amines to form highly stable amide bonds, making them the gold standard for bioconjugation ()[1]. However, they have a finite half-life in aqueous conditions (approximately 4-5 hours at pH 7, dropping to <10 minutes at pH 8.6), making prompt use critical ()[2]. EDC·HCl is the preferred coupling agent here because its urea byproduct is water-soluble, allowing for facile removal without chromatography ()[3].
PFP Esters (Anhydrous Focus): PFP esters are highly lipophilic, crystalline, and exceptionally resistant to spontaneous hydrolysis. They are the preferred choice for solid-phase peptide synthesis (SPPS) or long-term library storage. DIC is utilized as the coupling agent because its byproduct, diisopropylurea (DIU), precipitates out of halogenated solvents, driving the reaction forward.
Quantitative Comparison of Active Esters
Property
NHS Ester Derivative
PFP Ester Derivative
Primary Application
Aqueous bioconjugation, protein labeling
SPPS, anhydrous library synthesis
Reactivity to Amines
High (Minutes to hours at pH 7.2–8.5)
Moderate (Hours, requires mild base like DIPEA)
Hydrolytic Stability
Low (
t1/2
~4-5h at pH 7.0)
High (Stable for months if stored desiccated)
Preferred Coupling Agent
EDC·HCl (Water-soluble byproduct)
DIC (Precipitating byproduct in DCM)
Physical State
Typically amorphous solid or thick oil
Highly crystalline solid
Experimental Workflow
Workflow for active ester preparation and subsequent amide conjugation.
Step-by-Step Methodologies & Self-Validation
Protocol A: Synthesis of the NHS Ester
Causality Note: DMF is selected over DCM because NHS has poor solubility in halogenated solvents. A homogeneous mixture is required to prevent the O-acylisourea from rearranging before NHS can attack.
Dissolution: Dissolve the carboxylic acid and NHS in anhydrous DMF under an inert atmosphere (N₂ or Ar).
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Crucial to minimize exothermic side reactions.
Activation: Add EDC·HCl in a single portion. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).
Propagation: Stir at RT for 4–6 hours.
Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous citric acid (2 × 5 mL), water (2 × 5 mL), and brine (5 mL). The water-soluble EDC-urea byproduct partitions entirely into the aqueous phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the NHS ester. Use immediately or store at -20 °C in a desiccator.
Protocol B: Synthesis of the PFP Ester
Causality Note: DCM is utilized because both DIC and PFP are highly soluble in it, while the diisopropylurea (DIU) byproduct is insoluble, providing a visual indicator of reaction progress and simplifying purification.
Dissolution: Dissolve the carboxylic acid and PFP in anhydrous DCM.
Thermal Control: Cool to 0 °C.
Activation: Add DIC dropwise over 5 minutes.
Propagation: Stir at RT for 4 hours. A white precipitate (DIU) will begin to form within the first 30 minutes.
Workup: Filter the reaction mixture through a pad of Celite to remove the DIU precipitate. Wash the pad with cold DCM (2 mL).
Isolation: Concentrate the filtrate. The resulting PFP ester can typically be recrystallized from Hexanes/EtOAc or used directly in solid-phase synthesis.
In-Process Quality Control (Self-Validating System)
Active esters are notoriously difficult to analyze via standard acidic LC-MS methods due to rapid on-column hydrolysis back to the starting acid, leading to false negatives. To ensure your protocol is a self-validating system, perform a Derivatization Quench :
Remove a 5 µL aliquot of the reaction mixture.
Dilute into 50 µL of a 0.1 M Benzylamine solution in Acetonitrile.
Incubate for 5 minutes at RT, then inject into the LC-MS.
Validation Criteria: The complete disappearance of the starting acid mass (
m/z
243.05) and the exclusive appearance of the benzylamide adduct (
m/z
332.12) confirms quantitative conversion. If the O-acylisourea rearranged to the N-acylurea, a mass corresponding to the acid + carbodiimide (e.g., +155 for EDC) will be observed instead, indicating the need to restart with stricter temperature control.
Scale-Up Synthesis and Process Optimization of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
Introduction & Strategic Overview The integration of furan-2-carboxylic acid derivatives into preclinical pipelines has accelerated, largely due to their versatile binding profiles in target-based drug discovery. Specifi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
The integration of furan-2-carboxylic acid derivatives into preclinical pipelines has accelerated, largely due to their versatile binding profiles in target-based drug discovery. Specifically, the 3-cyanophenoxymethyl moiety serves as a critical pharmacophore in the development of novel G-protein coupled receptor (GPCR) modulators, including highly selective GPR52 agonists targeting neurological disorders ()[1].
Scaling up the synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid presents unique chemoselectivity challenges, particularly regarding the preservation of the sensitive aryl nitrile group during ester hydrolysis, and the suppression of over-bromination during the functionalization of the furan core. This application note details a robust, three-step synthetic pathway optimized for high-yield, preclinical scale-up.
Retrosynthetic Pathway & Workflow
The synthetic strategy relies on a convergent approach starting from commercially available methyl 3-methylfuran-2-carboxylate. The sequence progresses through a free-radical bromination, a Williamson etherification, and a highly controlled, mild saponification.
Figure 1: Three-step synthetic workflow for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Objective: Conversion of methyl 3-methylfuran-2-carboxylate to methyl 3-(bromomethyl)furan-2-carboxylate.
Causality & Reagent Selection: Furan rings are inherently electron-rich and highly sensitive to electrophilic aromatic substitution, which often leads to undesired ring bromination. However, the electron-withdrawing ester group at the C2 position sufficiently deactivates the furan core, directing the reaction toward selective radical bromination at the C3-methyl group. We utilize N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the thermal radical initiator. Crucially, carbon tetrachloride (CCl₄) is the classical solvent for this reaction; however, due to its severe hepatotoxicity and ozone-depleting nature, we substitute it with benzotrifluoride (PhCF₃). PhCF₃ provides excellent stabilization for the radical intermediates via SOMO-π interactions and ensures a scalable, environmentally benign process ()[2].
Protocol (100 g Scale):
Charge a 2 L jacketed reactor with methyl 3-methylfuran-2-carboxylate (100 g, 0.71 mol) and anhydrous PhCF₃ (800 mL) under a nitrogen atmosphere.
Ramp the internal temperature to 80 °C. Maintain reflux for 4–6 hours.
Cool the mixture to 5 °C and filter the suspension through a Celite pad to remove succinimide.
Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 300 mL) and brine (300 mL).
Concentrate the organic layer under reduced pressure to yield Intermediate 1 as a pale-yellow oil.
Self-Validation Checkpoint: The reaction completion is physically indicated by the phase behavior of the succinimide byproduct. As the denser NBS is consumed, the less dense succinimide floats to the surface of the PhCF₃ solvent, providing a reliable visual cue for reaction termination prior to analytical confirmation.
Step 2: Williamson Etherification
Objective: Coupling of methyl 3-(bromomethyl)furan-2-carboxylate with 3-cyanophenol.
Causality & Reagent Selection: The formation of the ether linkage requires the deprotonation of 3-cyanophenol to form a nucleophilic phenoxide. While strong bases like sodium hydride (NaH) ensure complete deprotonation, they pose significant safety risks at scale (exothermic hydrogen gas evolution) and can trigger unwanted side reactions. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) is selected as a mild, heterogeneous alternative. The electron-withdrawing cyano group increases the acidity of the phenol, allowing K₂CO₃ to efficiently drive the deprotonation without risking ester hydrolysis or nitrile degradation ()[3].
Protocol:
In a 3 L reactor, dissolve 3-cyanophenol (84.6 g, 0.71 mol, 1.0 eq) in anhydrous MeCN (1.2 L).
Add finely powdered, anhydrous K₂CO₃ (147 g, 1.06 mol, 1.5 eq) and stir at 25 °C for 30 minutes to pre-form the phenoxide.
Add a solution of Intermediate 1 (from Step 1) in MeCN (300 mL) dropwise over 45 minutes to avoid localized thermal spikes.
Heat the reaction to 60 °C and stir for 8 hours.
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate.
Redissolve the crude residue in ethyl acetate (1 L), wash with 1M NaOH (2 × 250 mL) to remove unreacted phenol, followed by water and brine.
Dry over anhydrous Na₂SO₄ and concentrate to yield Intermediate 2.
Self-Validation Checkpoint: The generation of potassium bromide (KBr) as a fine, insoluble white precipitate in the MeCN matrix confirms the progression of the nucleophilic substitution. Furthermore, a stable pH of ~8-9 in the aqueous wash confirms the complete removal of unreacted phenolic starting material.
Step 3: Mild Saponification
Objective: Hydrolysis of the methyl ester to yield the final API.
Causality & Reagent Selection: The final deprotection requires the hydrolysis of the methyl ester. However, aryl nitriles are highly susceptible to hydrolysis (forming amides or carboxylic acids) under standard aqueous basic or acidic reflux conditions. To achieve strict chemoselectivity, we employ lithium hydroxide (LiOH) in a biphasic tetrahydrofuran/water (THF/H₂O) mixture at ambient temperature (25 °C). The lithium cation coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and allowing the hydroxide nucleophile to attack rapidly at low temperatures, thereby preserving the sensitive cyano group ()[4].
Protocol:
Dissolve Intermediate 2 (approx. 165 g) in THF (800 mL) in a 2 L reactor.
Prepare a solution of LiOH·H₂O (32.3 g, 0.77 mol, 1.2 eq) in deionized water (400 mL) and add it dropwise to the THF solution at 15–20 °C.
Stir the biphasic mixture vigorously at 25 °C for 3 hours. Monitor by HPLC to ensure no over-hydrolysis of the nitrile occurs.
Once complete, concentrate the mixture under reduced pressure to remove THF.
Extract the remaining aqueous layer with ethyl acetate (2 × 200 mL) to remove any non-polar organic impurities.
Cool the aqueous layer to 5 °C and slowly acidify to pH 2.0 using 2M HCl under vigorous stirring.
Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 45 °C to constant weight.
Self-Validation Checkpoint: This step utilizes a solubility-driven purification system. The intermediate lithium carboxylate salt is highly soluble in the aqueous layer, allowing organic impurities to be extracted away. Upon acidification to pH 2, the sudden precipitation of a white crystalline solid self-validates the successful formation and isolation of the free carboxylic acid API.
Quantitative Data & Analytical Validation
The following table summarizes the expected mass balance, yield, and critical analytical markers for each step of the scale-up process, establishing a baseline for quality control.
Step
Intermediate / Final Product
Reagents & Solvents
Yield (%)
HPLC Purity (%)
Key Analytical Marker (¹H-NMR, CDCl₃ / DMSO-d₆)
1
Methyl 3-(bromomethyl)furan-2-carboxylate
NBS, AIBN, PhCF₃
82%
>95.0%
Disappearance of -CH₃ (s, 2.3 ppm); appearance of -CH₂Br (s, 4.5 ppm).
Shift of -CH₂Br to -CH₂O- (s, 5.1 ppm); appearance of aryl protons (7.2-7.5 ppm).
3
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
LiOH, THF/H₂O, then HCl
91%
>99.2%
Disappearance of -OCH₃ (s, 3.8 ppm); appearance of broad -COOH peak (>11.0 ppm).
Note: Overall process yield from methyl 3-methylfuran-2-carboxylate is approximately 65.6%, which is highly efficient for a three-step preclinical API synthesis.
References
[1] US20230234925A1 - Gpr52 modulators and methods of use. Google Patents. URL:
[2] Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride. Organic Letters - ACS Publications. URL:[Link]
[3] Synthesis and biological activity of novel 1,2-disubstituted benzene derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry. URL:[Link]
[4] Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. European Journal of Medicinal Chemistry. URL:[Link]
Improving reaction yield in 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid. The synthesis relies on a critical two-stage sequence: a Williamson ether coupling followed by a highly sensitive chemoselective saponification.
Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative optimization data, and self-validating protocols designed to maximize your reaction yield and purity.
Process Overview & Mechanistic Pathway
The synthesis transitions from a highly reactive brominated intermediate to a stable ether, concluding with a precise deprotection step. The primary point of failure in this workflow is the final saponification, where the nitrile group is vulnerable to off-target hydration.
Caption: Overall synthesis workflow from the brominated furan intermediate to the final carboxylic acid.
Troubleshooting Guides & FAQs
Phase 1: Williamson Ether Synthesis (Coupling)
Q1: Why am I seeing significant degradation of the methyl 3-(bromomethyl)furan-2-carboxylate intermediate before coupling?Causality: The allylic/benzylic-like bromide on the furan ring is highly electrophilic. Exposure to ambient atmospheric moisture leads to rapid hydrolysis, converting the bromide into an unreactive hydroxymethyl byproduct.
Solution: Telescope the reaction. Do not attempt to isolate or store the brominated intermediate for extended periods. If storage is unavoidable, keep it under an argon atmosphere at -20°C.
Q2: How can I maximize the O-alkylation yield and minimize unreacted 3-cyanophenol?Causality: The Williamson ether synthesis requires the complete deprotonation of the phenolic hydroxyl group to generate a highly nucleophilic phenoxide ion[1]. Because the cyano group is electron-withdrawing, 3-cyanophenol is relatively acidic, but incomplete deprotonation will stall the reaction.
Solution: Utilize anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF. Allow the phenol and base to stir for at least 30 minutes at room temperature before introducing the electrophile. This ensures complete phenoxide generation, preventing the bromide from degrading in the solvent before it can be attacked.
Q3: My saponification step yields a significant amount of a primary amide byproduct. How do I prevent nitrile hydrolysis?Causality: Nitriles are highly susceptible to base-catalyzed hydration, converting them into amides[2]. During standard saponification (e.g., using NaOH at elevated temperatures), the hydroxide ion attacks the nitrile carbon concurrently with the ester carbonyl. This competing kinetic pathway leads to over-hydrolysis, forming amides or diacids[3].
Solution: You must decouple the kinetics of ester cleavage from nitrile hydration. This is achieved by lowering the temperature and utilizing a milder, highly tunable catalytic system, such as the organic superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)[4].
Caption: Reaction logic demonstrating the necessity of mild conditions to prevent nitrile hydration.
Quantitative Data: Saponification Optimization
The following table summarizes the kinetic competition between ester cleavage and nitrile hydration under various base-catalyzed conditions. Utilizing an organic superbase (TBD) in a biphasic or mixed solvent system provides the highest chemoselectivity[4].
Phenoxide Generation: Dissolve 3-cyanophenol (1.0 eq) in anhydrous DMF (5 mL/mmol) in a flame-dried round-bottom flask under argon. Add finely powdered, anhydrous K₂CO₃ (2.5 eq).
Self-Validation Checkpoint 1: Stir the suspension at 25°C for 30 minutes. Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the phenol spot and the formation of a baseline spot confirms successful phenoxide generation. Do not proceed until this is complete.
Electrophile Addition: Dissolve Methyl 3-(bromomethyl)furan-2-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.
Reaction Maturation: Heat the mixture to 60°C and stir for 4 hours.
Self-Validation Checkpoint 2: Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC. The reaction is complete when the baseline phenoxide spot is consumed, yielding a new UV-active product spot.
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with saturated aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Objective: Synthesize 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid without nitrile degradation.
Substrate Dissolution: Dissolve Methyl 3-(3-cyanophenoxymethyl)furan-2-carboxylate (1.0 eq) in Methyl Ethyl Ketone (MEK) (5 mL/g of substrate)[4].
Catalyst Addition: Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (2.0 eq) and Water (30 eq) to the reaction mixture.
Controlled Hydrolysis: Stir the reaction vigorously at 25°C. Critical: Do not exceed 25°C, as elevated temperatures exponentially increase the rate of nitrile hydration to the amide[4],[3].
Self-Validation Checkpoint 3: Monitor reaction progress via LC-MS or HPLC every 2 hours. The reaction should be halted when ester conversion plateaus (typically around 90%) to prevent the delayed onset of amide formation.
Workup & Isolation: Acidify the reaction mixture carefully to pH 3 using 1M HCl to protonate the carboxylate and neutralize the TBD catalyst. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from DMSO/water to achieve >99% purity.
References
Ester, Nitrile and Oxetane Play Nice
Source: Scientific Update
URL:[Link]
Video: Nitriles to Carboxylic Acids: Hydrolysis
Source: JoVE (Journal of Visualized Experiments)
URL:[Link]
Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Technical Support Center: Overcoming Solubility Issues of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic, ionizable compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic, ionizable compounds. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid presents a classic dual-challenge: it is highly hydrophobic due to its bulky cyanophenyl ether moiety, yet it possesses a pH-sensitive furan-2-carboxylic acid headgroup.
This guide is designed to move beyond generic advice. We will break down the causality behind your experimental failures and provide self-validating, step-by-step protocols to rescue your assays and in vivo dosing strategies.
Chemical Profiling & Root Cause Analysis
Before troubleshooting, we must understand why this specific molecule fails in aqueous media.
The pKa Factor: The furan-2-carboxylic acid group typically has a pKa of ~3.1–3.5. In acidic environments (e.g., gastric fluid, unbuffered water), the molecule is fully protonated (unionized), leading to extreme hydrophobicity and thermodynamic insolubility.
The Kinetic Trap: At pH 7.4 (e.g., biological assay buffers), the molecule is ionized, which should improve solubility. However, when diluted rapidly from a DMSO stock, the solvent shift causes the lipophilic 3-cyanophenoxymethyl tails to undergo hydrophobic collapse and aggregate before the aqueous hydration shell can stabilize the ionized carboxylate. This results in immediate precipitation.
Troubleshooting FAQs
Q1: I am running an in vitro biochemical assay at pH 7.4. When I dilute my 10 mM DMSO stock into the assay buffer, the compound precipitates immediately. How do I fix this?
A: You are experiencing a kinetic solubility failure.1[1]. The rapid collapse of the DMSO solvation sphere forces the hydrophobic rings to self-associate.
Solution: Do not dilute directly into 100% aqueous buffer.
Pre-dilution: Dilute the DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400) before the final aqueous dilution.
Surfactant Shielding: Add 0.01% - 0.05% Tween-20 to your assay buffer prior to compound addition. The surfactant provides a micellar environment to shield the lipophilic tail during the solvent transition.
Q2: I need to formulate this compound for oral dosing in rodents, but the solid powder is completely insoluble in water. What is the best approach?
A: For in vivo dosing, you must address thermodynamic solubility.2[2]. Because the compound is a carboxylic acid,3[3].
Solution: First, attempt to formulate the compound in a basic buffer (e.g., 50 mM sodium carbonate, pH 9.0) to form the sodium salt in situ. If the required dose concentration is still not met, utilize cyclodextrin complexation.4[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for encapsulating furan and phenyl ring systems.
Formulation Strategy Workflow
Decision matrix for resolving compound solubility issues in different experimental contexts.
Quantitative Data & Excipient Matrices
To streamline your formulation choices, refer to the summarized excipient matrix below. This table outlines the causal mechanism of each additive and its appropriate experimental phase.
Table 1: Excipient Screening Matrix for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Micellar encapsulation of the cyanophenyl ether group
0.01 - 0.05% (v/v)
In vitro assays
Complexing Agent
HP-β-CD
Host-guest inclusion of lipophilic rings within the cavity
10 - 20% (w/v)
In vivo dosing
pH Modifier
Sodium Carbonate
Ionizes the carboxylic acid headgroup (salt formation)
50 mM (pH > 7.0)
In vivo dosing
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Objective: Determine the maximum concentration before precipitation occurs upon aqueous dilution, mimicking in vitro assay conditions.2[2].
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
Dilution: Perform linear serial dilutions of the compound in DMSO.
Transfer: Transfer aliquots to the target aqueous buffer (e.g., PBS pH 7.4), ensuring the final DMSO concentration remains strictly ≤ 2%.
Incubation: Shake the microplate for 2 hours at 25°C.
Measurement: Measure precipitate appearance via light scattering (laser nephelometry).
Self-Validation Step: Include Tamoxifen as a low-solubility control and Caffeine as a high-solubility control to bracket and verify the assay's dynamic range[2].
Vehicle Addition: Add 1 mL of aqueous vehicle containing increasing concentrations of HP-β-CD (0%, 5%, 10%, and 20% w/v).
Equilibration: Shake the vials at 25°C for 48 hours to ensure complete thermodynamic equilibrium.
Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter to remove undissolved solid material.
Quantitation: Analyze the filtrate via HPLC-UV against a standard curve.
Self-Validation Step: Plot a phase-solubility diagram (Compound Concentration vs. HP-β-CD Concentration).5[5], validating your solubilization mechanism.
References
Source: nih.
Source: iapchem.
Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
Technical Support Center: Purification & Recrystallization of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) Welcome to the technical support center for the isolation a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)
Welcome to the technical support center for the isolation and purification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid . This guide is designed to move beyond basic instructions, providing the mechanistic causality behind each experimental choice to ensure high-yield, high-purity recovery of your target compound.
Physicochemical Profiling & Causality
To design a self-validating purification protocol, we must first analyze the structural components of the molecule. The compound consists of a furan-2-carboxylic acid core linked via a methyl ether bridge to a 3-cyanophenoxy group.
The Carboxylic Acid Core: Unsubstituted furan-2-carboxylic acid has a pKa of approximately 3.12 [1]. This relatively high acidity allows for highly efficient pH-dependent solubility manipulation.
The Cyanophenoxy Substituent: This bulky, aromatic group significantly increases the molecule's lipophilicity (LogP) compared to simple furoic acids. While unsubstituted furoic acid can often be recrystallized from pure hot water, this derivative is highly hydrophobic and requires a mixed-solvent system[2].
Quantitative Data & Solubility Profile
Property
Characteristic / Estimated Value
Experimental & Analytical Impact
Acidity (pKa)
~3.12 (Based on furoic acid core)
Easily deprotonated by weak bases (e.g.,
NaHCO3
) for aqueous extraction.
Solubility (Aqueous)
Low (Free Acid) / High (Sodium Salt)
Enables separation from neutral organic impurities via biphasic extraction.
Solubility (Organic)
High in Ethanol, Ethyl Acetate, DMSO
Dictates the choice of the "good solvent" in mixed-solvent recrystallization.
Crystallization Risk
Prone to "oiling out"
Requires precise temperature gradients and controlled anti-solvent addition.
Purification Logic & Workflow
The optimal purification strategy utilizes a two-phase approach: an initial Acid-Base Extraction to remove unreacted starting materials (e.g., cyanophenols or furan precursors), followed by a Mixed-Solvent Recrystallization to achieve >99% crystallographic purity.
Workflow for the purification and recrystallization of furan-2-carboxylic acid derivatives.
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing during the cooling phase. How do I fix this?Causality: Oiling out occurs when the melting point of the compound is lower than the temperature at which the solution becomes saturated. Instead of forming a solid crystal lattice, the compound phase-separates as a liquid.
Solution: Reheat the mixture until the oil completely redissolves. Add 1-2 mL of your "good solvent" (e.g., Ethanol) to lower the saturation temperature. Allow the flask to cool much more slowly (e.g., insulate the flask with paper towels or leave it in a warm water bath that cools to room temperature). If available, add a seed crystal of pure 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid just above room temperature to force lattice nucleation.
Q2: Can I use pure water for recrystallization, as is common for standard 2-furoic acid?Causality: No. While standard 2-furoic acid is moderately soluble in boiling water, the addition of the 3-(3-cyanophenoxymethyl) ether linkage drastically increases the hydrophobic surface area of the molecule. Pure water will fail to dissolve the crude material even at 100°C. You must use a mixed-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) [3].
Q3: The crude solid is heavily discolored (dark brown/yellow). How do I remove these colored impurities?Causality: Colored impurities in furan chemistry are typically highly conjugated polymeric byproducts or oxidized furan species.
Solution: During the hot dissolution step of recrystallization, add 1-2% (by weight) of activated charcoal (Norite). The porous carbon surface preferentially adsorbs these large, conjugated molecules via
π−π
stacking interactions [2]. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
Validated Experimental Protocols
Protocol A: Pre-Purification via Acid-Base Extraction
This protocol isolates the carboxylic acid from neutral/basic byproducts, acting as a self-validating system through pH monitoring.
Dissolution: Dissolve the crude reaction residue in 50 mL of Ethyl Acetate (EtOAc).
Basic Extraction: Transfer to a separatory funnel. Add 50 mL of saturated aqueous Sodium Bicarbonate (
NaHCO3
). Shake vigorously and vent the liberated
CO2
gas.
Validation Checkpoint: The target compound is now in the lower aqueous layer as a highly soluble sodium salt.
Organic Wash: Separate the layers. Wash the aqueous layer with an additional 25 mL of EtOAc to remove residual neutral lipophilic impurities (e.g., unreacted cyanophenol). Discard the organic layers.
Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Chill in an ice bath to 0-5°C. Slowly add 6M Hydrochloric Acid (HCl) dropwise until the free acid precipitates as a solid.
Validation Checkpoint: Test the mother liquor with pH paper. The pH must be
≤2
to ensure complete protonation of the furoic acid core (pKa ~3.12).
Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl.
This protocol utilizes a miscible two-solvent system to create a perfect solubility gradient.
Hot Dissolution: Transfer the crude, damp solid to an Erlenmeyer flask. Add a minimum volume of boiling Ethanol (the "soluble solvent") just until the solid completely dissolves.
Decolorization (Optional): If the solution is dark, add 10-20 mg of activated charcoal. Boil gently for 2 minutes, then perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask [2].
Inducing the Cloud Point: Keep the solution at a gentle boil on a hotplate. Slowly add hot distilled water (the "insoluble solvent") dropwise. Stop adding water the exact moment the solution becomes faintly cloudy (indicating saturation) [3].
Clarification: Add 1-3 drops of hot Ethanol until the solution becomes perfectly clear again.
Crystallization: Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool completely undisturbed to room temperature.
Validation Checkpoint: Needle-like or plate-like crystals should begin to form within 20-30 minutes.
Harvesting: Once at room temperature, chill the flask in an ice bath for 15 minutes to maximize yield. Isolate the pure crystals via vacuum filtration. Dry in a vacuum desiccator overnight.
References
Wikipedia Contributors. (2024). 2-Furoic acid. Wikipedia, The Free Encyclopedia. Available at:[Link]
University of Wisconsin-Madison, Department of Chemistry. Laboratory Manual: Recrystallization. Available at: [Link]
Optimization
How to prevent degradation of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers to troubleshoot the stability of complex heterocyclic building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers to troubleshoot the stability of complex heterocyclic building blocks.
The compound 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid presents a unique storage challenge because it combines three distinct reactive moieties into a single molecule: an electron-rich furan ring, a hydrolytically sensitive ether linkage, and an electrophilic nitrile group.
To prevent degradation, we must first understand the chemical causality behind how and why this molecule breaks down. Below is your comprehensive guide to the degradation mechanisms, troubleshooting FAQs, and a self-validating protocol for long-term storage.
Mechanistic Pathways of Degradation
Before addressing specific symptoms, it is critical to visualize the molecule's vulnerabilities. The degradation of this compound is driven by three distinct environmental triggers: oxygen/light, trace water, and pH fluctuations.
Degradation pathways of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Troubleshooting Guide & FAQs
Q: My stock powder is developing a yellow/brown tint after a few months on the bench. What is causing this, and is the compound still viable?A: The discoloration is a classic visual indicator of furan ring autoxidation . The furan-2-carboxylic acid core is an electron-rich heteroaromatic system. When exposed to ambient oxygen and light, it undergoes an oxidative ring-opening reaction. This typically proceeds via an endoperoxide intermediate, which subsequently collapses into conjugated 1,4-dicarbonyl compounds 1. These conjugated systems absorb visible light, causing the yellow/brown discoloration.
Causality & Action: The presence of color means irreversible degradation has already occurred. To prevent this, you must eliminate the causal agents: oxygen and photons. Store the compound in opaque or amber vials and purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing.
Q: During LC-MS quality control, I observed a new peak with a mass shift of exactly +18 Da. What is this impurity?A: A +18 Da mass shift is the stoichiometric signature of nitrile hydrolysis . The cyano group (-CN) on the phenyl ring is highly electrophilic. In the presence of trace moisture and either slightly acidic or basic conditions, water acts as a nucleophile, adding across the carbon-nitrogen triple bond to form a primary amide (-CONH
2
) 2.
Causality & Action: This degradation is strictly driven by the presence of water. Even atmospheric humidity condensing on a cold vial is sufficient to drive this reaction over time. Ensure the compound is rigorously lyophilized and stored in a desiccated environment.
Q: My chromatogram shows the parent compound disappearing, replaced by two distinct peaks: 3-cyanophenol and a highly polar furan derivative. How did the molecule fragment?A: You are observing acid-catalyzed ether cleavage . The molecule contains a phenoxymethyl ether linkage connecting the furan and phenyl rings. In the presence of protic solvents and trace acid, the ether oxygen becomes protonated. This creates a highly favored leaving group, leading to an
SN1
or
SN2
cleavage that yields 3-(hydroxymethyl)furan-2-carboxylic acid and 3-cyanophenol 3.
Causality & Action: The ether bond is the structural weak point when exposed to protons. Never store this compound in unbuffered, slightly acidic aqueous or methanolic solutions for extended periods. If liquid storage is mandatory, use strictly anhydrous, aprotic solvents like dry DMSO.
Quantitative Storage Data
To optimize your inventory management, refer to the following stability metrics based on environmental conditions.
Storage Condition
Atmosphere
Expected Shelf Life
Primary Degradation Risk
Purity Retention (12 mo)
Solid, 25°C
Ambient Air
< 1 month
Furan Oxidation
< 85%
Solid, 4°C
Desiccated
6 months
Ether Cleavage (trace H
2
O)
~ 92%
Solid, -20°C
Argon Purged
> 24 months
None (Stable)
> 99%
Solution (DMSO), -80°C
Argon Purged
6-12 months
Nitrile Hydrolysis
~ 95%
Standard Operating Procedure: Anhydrous Aliquoting & Cryo-Storage
Do not simply place the bulk bottle in the freezer. To guarantee scientific integrity, use this step-by-step methodology designed as a self-validating system . By establishing a Day 0 baseline, any deviation in future aliquots will instantly diagnose environmental control failures.
Step 1: Lyophilization (Moisture Removal)
Dry the synthesized or purchased compound under high vacuum (<10 mTorr) for 24 hours. Causality: Removing trace protic solvents eliminates the nucleophiles required for ether cleavage and nitrile hydrolysis.
Step 2: Inert Atmosphere Aliquoting
Transfer the dried powder into pre-weighed, amber glass vials inside a nitrogen-purged glovebox. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles, which introduce condensation to the bulk batch. Amber glass blocks the UV/Vis photons that trigger furan oxidation.
Step 3: Argon Blanketing
If a glovebox is unavailable, gently blow a stream of dry Argon gas into the vial for 15 seconds before capping. Causality: Argon is heavier than air and will sink to the bottom of the vial, displacing the oxidative oxygen layer away from the solid compound.
Step 4: Hermetic Sealing
Seal the vials with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to prevent micro-leaks.
Step 5: Desiccated Cryo-Storage
Place the vials in a secondary container filled with indicating Drierite (calcium sulfate) and store at -20°C.
Step 6: Thawing & System Validation
When retrieving an aliquot, allow the sealed vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening.
Self-Validation Check: Run an LC-MS on the first thawed aliquot after 30 days. If the +18 Da (amide) peak exceeds 0.5% relative abundance, your secondary container's desiccant is saturated or your Parafilm seal has failed. This immediately validates the need for fresh desiccant before the rest of your aliquots are compromised.
References
Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.[Link]
The Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications.[Link]
Technical Support Center: HPLC Method Optimization for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid .
The primary chromatographic challenge with this molecule lies in its physicochemical structure: it features an ionizable carboxylic acid group (pKa ~3.5), a polar cyanophenoxy group, and an aromatic furan ring. Uncontrolled ionization of the carboxylic acid is the leading cause of peak distortion and retention time instability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your mobile phase.
Method Development Workflow
Workflow for optimizing mobile phase conditions for carboxylic acid analytes.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid peak exhibiting severe tailing, and how do I fix it?Causality: Peak tailing (Asymmetry factor > 1.2) for acidic compounds is predominantly caused by secondary polar interactions. At a neutral or weakly acidic pH, the carboxylic acid group on your analyte ionizes into a carboxylate anion. Simultaneously, residual silanol groups on the silica-based stationary phase are also ionized. The electrostatic interactions between the analyte and these silanols cause the peak to drag 1.
Solution: Lower the mobile phase pH to 2.0–2.5. This dual-action approach protonates the carboxylic acid (rendering it neutral and highly hydrophobic) and neutralizes the residual silanols, effectively shutting down secondary interactions 2, 3.
Q2: I am using a Methanol/Formic Acid gradient, but my baseline is drifting and retention times are shifting over 24 hours. What is happening?Causality: This is a chemical stability issue within your mobile phase reservoir. Carboxylic acids, such as Formic Acid (FA), can react with alcohols like Methanol to form esters (e.g., methyl formate) over time 4. This esterification continuously depletes the acid concentration in the mobile phase, leading to an upward drift in the UV baseline and shifts in retention time due to the fluctuating pH 4.
Solution: Switch your organic modifier from Methanol to Acetonitrile (MeCN), which does not undergo esterification, or prepare fresh Methanol/FA mobile phases daily.
Q3: What buffer concentration is optimal to prevent retention time drift?Causality: An inadequately buffered mobile phase cannot resist local pH shifts caused by the sample matrix or gradient mixing, leading to inconsistent ionization states.
Solution: Use a buffer concentration between 10 mM and 50 mM 5, 2. Ensure the buffer's pKa is within ±1 pH unit of your target mobile phase pH to maximize buffering capacity 3.
Quantitative Troubleshooting Guide
Use the following data-driven matrix to diagnose and resolve common chromatographic failures during your analysis.
Symptom
Diagnostic Metric
Root Cause
Corrective Action
Peak Tailing
Asymmetry (As) > 1.5
Ionized silanol interactions
Decrease mobile phase pH to 2.0–2.5 using Phosphoric or Formic Acid 1.
Retention Time Shift
%RSD > 2.0%
Esterification of Formic Acid in MeOH
Switch organic modifier to Acetonitrile or prepare fresh mobile phase daily 4.
Split Peaks
Visual confirmation
Column inlet contamination or void
Flush column with 100% strong solvent (10 column volumes) or replace guard column 6, 1.
Poor Resolution
Rs < 1.5
Suboptimal selectivity
Adjust organic modifier ratio or switch from MeOH to MeCN to alter pi-pi interactions.
Self-Validating Experimental Protocol
This step-by-step methodology is designed to create a self-validating system. By calculating the Asymmetry factor at the end of the run, the protocol proves its own efficacy.
Step 1: Mobile Phase Preparation
Aqueous Phase (Mobile Phase A): Prepare a 25 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid. Filter through a 0.22 µm membrane. (Causality: Phosphoric acid provides excellent buffering capacity at pH 2.5 and does not undergo esterification).
Install a high-purity, endcapped C18 column (e.g., 100 x 4.6 mm, 3 µm).
Flush the system with 10 column volumes of 50:50 A:B to establish a stable baseline.
Step 3: Scouting Gradient Execution
Inject 10 µL of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid standard (100 µg/mL dissolved in the initial mobile phase).
Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
Monitor UV absorbance at 254 nm (optimal for the conjugated cyanophenoxy and furan ring systems).
Step 4: Data Evaluation & Validation
Calculate the Asymmetry factor (
As=B/A
) at 10% peak height. A value of
As<1.2
validates the successful suppression of secondary silanol interactions 1.
Calculate Resolution (
Rs
). Ensure
Rs>1.5
for any closely eluting impurities.
Decision tree for diagnosing and resolving peak shape anomalies.
Overcoming steric hindrance in cross-coupling with 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly substituted heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly substituted heterocycles. Working with 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid presents a unique synthetic bottleneck: while the furan-2-carboxylic acid moiety is an excellent handle for traceless cross-coupling, the bulky 3-cyanophenoxymethyl group creates severe ortho-steric hindrance.
This guide provides mechanistic troubleshooting, optimized bimetallic protocols, and ligand selection strategies to overcome this specific steric clash.
Section 1: Troubleshooting Guide & FAQs
Q1: My standard Suzuki-Miyaura or Decarboxylative Cross-Coupling (DCC) conditions yield <10% product. Why is the reactivity so low?A1: The failure is fundamentally kinetic and occurs at the transmetalation step . The 3-cyanophenoxymethyl group is not only sterically demanding but also possesses rotational freedom around the ether linkage, sweeping a large steric volume over the C2 reaction site. In Pd/Ag bimetallic DCC, the carboxylic acid successfully converts to a C2-silver intermediate via
CO2
extrusion, but the subsequent nucleophilic displacement (transmetalation) onto the Pd(II) center is blocked[1]. Standard ligands like
PPh3
or dppf form crowded bis-ligated complexes (
L2Pd
) that physically cannot accept the bulky C2-furan nucleophile.
Q2: Which ligand class is optimal for overcoming this specific C3 steric hindrance?A2: Dialkylbiaryl phosphines (Buchwald-type ligands) such as XPhos or SPhos are mandatory here. Their efficacy relies on a specific structural causality: the bulky biaryl backbone forces the formation of a highly reactive, monoligated
L1Pd(0)
species[2]. This open coordination sphere allows the sterically hindered C2-silver furan intermediate to successfully transmetalate. Furthermore, the steric pressure exerted by the ligand's "B-ring" accelerates the final reductive elimination step, preventing the catalyst from being trapped in a stable Pd(II) resting state[2].
Q3: How can I differentiate between a failure in decarboxylation and a failure in transmetalation?A3: Implement a self-validating experimental setup . Connect your reaction vessel to an oil bubbler to monitor
CO2
evolution.
If
CO2
evolves but no product forms: The bottleneck is transmetalation. You will likely observe furan homocoupling or protodecarboxylation side products. Upgrade to a bulkier ligand (e.g., XPhos).
If no
CO2
evolves: The issue is the initial silver-carboxylate formation. Ensure your
Ag2CO3
is strictly anhydrous, finely milled, and consider adding a basic coordinating additive like quinoline[3].
Q4: Can I convert the carboxylic acid to a halide first and run a standard Suzuki coupling?A4: While possible, it is synthetically inefficient and risky. Halogenation of the C2 position in the presence of the 3-cyanophenoxymethyl group often requires harsh conditions that can cleave the ether linkage or hydrolyze the sensitive nitrile group. Direct Pd/Ag-catalyzed DCC utilizes the carboxylic acid as a traceless activating group, avoiding the need to isolate highly unstable furan-2-ylboronic acids, which are notorious for rapid protodeboronation in aqueous basic conditions[4].
Section 2: Mechanistic Workflow
The following diagram illustrates the bimetallic catalytic cycle, highlighting the exact point where the 3-cyanophenoxymethyl group causes a system failure, and where ligand intervention is required.
Fig 1. Decarboxylative cross-coupling cycle showing the transmetalation steric bottleneck.
Section 3: Quantitative Data & Ligand Selection
Selecting the correct ligand based on its Percent Buried Volume (
%Vbur
) is critical. The table below summarizes the optimization landscape for coupling highly hindered furan-2-carboxylic acids[2][5].
Catalyst System
Ligand
Ligand
%Vbur
Additive / Base
Temp (°C)
Expected Yield (%)
Mechanism Status
Pd(OAc)2
(5 mol%)
PPh3
30.0%
Ag2CO3
120
< 5%
Fails at Transmetalation
Pd(OAc)2
(5 mol%)
dppf
N/A (Bidentate)
Ag2CO3
120
12%
Catalyst trapped as
L2Pd
Pd(OAc)2
(5 mol%)
SPhos
36.1%
Ag2CO3
110
68%
Monoligated Pd formed
Pd(OAc)2
(5 mol%)
XPhos
43.1%
Ag2CO3
110
89%
Optimal Reductive Elimination
Section 4: Step-by-Step Methodology
Protocol: Pd/Ag-Catalyzed Decarboxylative Cross-Coupling of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Note: This protocol utilizes a self-validating workflow to ensure catalyst activation and successful decarboxylation prior to workup.
Ag2CO3
(1.5 equiv) - Critical: Must be stored in a desiccator and protected from light.
Solvent: Anhydrous NMP / Quinoline (4:1 v/v, 0.2 M)
Step-by-Step Execution:
Preparation of the Catalytic Complex (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add
Pd(OAc)2
and XPhos. Evacuate and backfill with Argon (3x). Add 2 mL of anhydrous NMP.
Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a dark orange/red to a clear, pale yellow. This visual cue validates the reduction of Pd(II) to the active
L1Pd(0)
complex.
Substrate & Silver Salt Addition: To a separate oven-dried reaction vial, add the 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, the aryl halide, and
Ag2CO3
. Transfer the pre-formed pale yellow catalyst solution into this vial via a gastight syringe. Add the remaining NMP and Quinoline.
Reaction Initiation & Monitoring: Seal the vial with a septum and connect to an argon line with a mineral oil bubbler. Heat the reaction block to 110°C.
Self-Validation Checkpoint: Monitor the bubbler. Continuous bubbling within the first 30-60 minutes validates successful
CO2
extrusion and the formation of the C2-Ag intermediate[5].
Completion & Quenching: Stir vigorously for 16 hours. Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove insoluble silver salts and palladium black.
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M HCl (3 x 15 mL) to completely remove the quinoline additive, followed by a brine wash (1 x 20 mL). Dry over anhydrous
MgSO4
, concentrate under reduced pressure, and purify via flash column chromatography.
Section 5: References
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings (ChemRxiv / ACS). Details the percent buried volume (
%Vbur
) and monoligated Pd(0) dynamics of XPhos and SPhos.[Link]
Advancements in double decarboxylative coupling reactions of carboxylic acids (NIH/PMC). Reviews the use of
Ag2CO3
and copper salts in facilitating the extrusion of
CO2
from sterically hindered carboxylic acids.
[Link]
A Modular and Catalytic Methodology To Access 2,5-Furan-Based Phenylene/Thiophene Oligomers through a One-Pot Decarboxylative Cross-Coupling (ACS Publications). Demonstrates the application of Pd/Ag bimetallic systems for the decarboxylative cross-coupling of highly substituted furan cores.[Link]
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids (ACS Publications). Highlights the instability and rapid protodeboronation of furanboronic acids, justifying the use of decarboxylative strategies over traditional Suzuki approaches.[Link]
Technical Support Center: Troubleshooting Incomplete Esterification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the esterification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the esterification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, a process that can be challenging due to the specific structural features of this molecule. Here, we address common experimental issues with a focus on mechanistic reasoning and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is giving low yields. What are the likely causes?
A1: Low yields in Fischer esterification are often due to its reversible nature and the specific properties of your substrate.[1] Key factors include:
Insufficient Water Removal: Water is a byproduct, and its presence shifts the equilibrium back to the starting materials.[2]
Steric Hindrance: The furan ring and the cyanophenoxymethyl group may sterically hinder the approach of the alcohol to the carboxylic acid.[1]
Suboptimal Catalyst or Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or the acid catalyst may be insufficient.[1]
Q2: I'm observing decomposition of my starting material under strong acid conditions. Are there milder alternatives to Fischer esterification?
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is known for its mild reaction conditions.[4][5]
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] The isolated acid chloride is then reacted with the alcohol.
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[7][8]
Q3: During my Steglich esterification, a white precipitate forms, but my yield is still low. What is happening?
A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction where DCC has been consumed.[5] Low yield in the presence of DCU suggests a side reaction is competing with your desired ester formation. A common issue is the formation of an N-acylurea byproduct, which is an inactive rearrangement product of the O-acylisourea intermediate.[9] This is more prevalent with sterically hindered substrates or when the alcohol is not sufficiently nucleophilic.
In-Depth Troubleshooting Guide
Issue 1: Incomplete Conversion in Fischer Esterification
If you are committed to the Fischer method, several optimizations can be employed to drive the reaction to completion.
Root Cause Analysis:
Equilibrium Limitations: The reaction has reached equilibrium before all the starting material is consumed.[10]
Insufficient Electrophilicity: The carbonyl carbon of the carboxylic acid is not sufficiently activated by the acid catalyst.
Solutions:
Aggressive Water Removal:
Dean-Stark Apparatus: If your alcohol forms an azeotrope with water (like toluene, which can be used as a co-solvent), a Dean-Stark trap is highly effective at physically removing water as it forms.[10]
Molecular Sieves: The addition of activated molecular sieves (3Å or 4Å) can sequester water in situ.[1]
Driving Equilibrium with Excess Reagent:
Use a large excess of the alcohol (5-10 equivalents or even as the solvent) to shift the equilibrium towards the product side, according to Le Chatelier's principle.[1][10]
Enhanced Catalysis:
Increase the loading of the strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).[11]
Consider alternative catalysts like boron trifluoride (BF₃).[12]
To a solution of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1 equivalent) in a large excess of the desired alcohol (e.g., 10 equivalents or as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
If the alcohol is not used as the solvent, add an appropriate solvent that forms an azeotrope with water, such as toluene.
Set up the reaction with a reflux condenser and a Dean-Stark trap filled with the solvent.
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
Extract the ester with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[1]
Issue 2: Low Yields and Side Products in Steglich Esterification
The Steglich esterification is a powerful tool, but its success with challenging substrates hinges on minimizing side reactions.
Root Cause Analysis:
N-Acylurea Formation: The reactive O-acylisourea intermediate can undergo a 1,3-rearrangement to a stable and unreactive N-acylurea, especially if the alcohol is sterically hindered or a poor nucleophile.[5][13]
Catalyst Deactivation: DMAP can be protonated by acidic impurities, rendering it non-nucleophilic and halting the catalytic cycle.[9]
Solutions:
Optimize Reagent Stoichiometry and Addition:
Use a slight excess of DCC (1.1-1.2 equivalents) and a catalytic amount of DMAP (0.05-0.2 equivalents).[9]
Add the DCC solution dropwise at 0 °C to control the initial reaction rate and minimize side reactions.[14]
Ensure Anhydrous Conditions:
Water can hydrolyze the DCC and the activated intermediates. Use anhydrous solvents and dry reagents.[9]
Temperature Control:
Maintain a low temperature (0 °C to room temperature) to disfavor the N-acylurea rearrangement.[9]
Experimental Protocol: Steglich Esterification
Dissolve 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.[5][14]
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes.[14]
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-24 hours.[9]
Monitor the reaction by TLC. Upon completion, filter off the precipitated DCU.
Wash the filtrate with 0.5 M HCl to remove DMAP, followed by saturated NaHCO₃ and brine.[9]
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Alternative Strategy: Two-Step Acid Chloride Formation
For particularly stubborn esterifications, converting the carboxylic acid to a highly reactive acid chloride can be the most effective approach.
Mechanism Rationale: Acid chlorides are significantly more electrophilic than their parent carboxylic acids, making them readily attacked by even sterically hindered alcohols.[15]
Experimental Protocol: Acid Chloride Formation and Esterification
Step 1: Acid Chloride Synthesis
In a fume hood, add 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1 equivalent) to a flask equipped with a reflux condenser and a gas outlet to a trap.
Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.[6]
Gently heat the mixture to reflux for 1-2 hours. The byproducts (SO₂ and HCl) are gaseous and will be removed.[6]
After cooling, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acid chloride.
Step 2: Esterification
Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF.
Cool the solution to 0 °C.
Slowly add a solution of the alcohol (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) to scavenge the HCl produced.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer and purify as usual.
Visualizing the Troubleshooting Workflow
Caption: Catalytic role of DMAP in Steglich esterification.
References
PatSnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. PatSnap. [Link]
Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
ACS Publications. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]
ACS Publications. (n.d.). Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. The Journal of Organic Chemistry. [Link]
Study.com. (n.d.). Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons. Study.com. [Link]
Chemistry Steps. (2025, March 27). Mitsunobu Reaction. Chemistry Steps. [Link]
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]
RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
Reddit. (2024, January 12). Need advise on a steglich esterification. r/Chempros. [Link]
ResearchGate. (n.d.). 234 questions with answers in ESTERIFICATION | Scientific method. ResearchGate. [Link]
Reddit. (2024, February 15). Esterification not Working. r/chemhelp. [Link]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Signatures of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, a molecule featuring a furan co...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, a molecule featuring a furan core tethered to a cyanophenoxy moiety, presents a unique spectroscopic challenge. Its combination of an aromatic furan ring, a flexible ether linkage, and an electron-withdrawing cyano group on a separate aromatic system creates a complex electronic environment. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of publicly available experimental data, this document serves as a predictive reference, comparing the expected spectral features with those of structurally related, well-characterized molecules. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar molecular scaffolds.
Predicted ¹H and ¹³C NMR Spectral Analysis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
The foundation of spectral interpretation lies in predicting the chemical environment of each nucleus. The following analysis is based on established principles of NMR spectroscopy, including substituent effects, aromaticity, and spin-spin coupling.[1][2] The numbering convention used for the assignments is presented in the molecular structure diagram below.
Caption: Molecular structure of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the furan, cyanophenoxy, methylene, and carboxylic acid protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Justification
H-carboxyl
12.0 - 13.0
broad singlet
-
The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3]
H-5 (furan)
7.6 - 7.8
doublet
J(H5, H4) ≈ 1.8
This proton is adjacent to the furan oxygen and is deshielded. It will couple with H-4.
H-4 (furan)
6.6 - 6.8
doublet
J(H4, H5) ≈ 1.8
This proton is coupled to H-5.
H-2' (cyanophenoxy)
7.3 - 7.5
triplet
J(H2', H6') ≈ 2.0; J(H2', H4') ≈ 2.0
This proton is ortho to the ether linkage and meta to the cyano group, appearing as a triplet-like signal.
H-4' (cyanophenoxy)
7.5 - 7.7
triplet
J(H4', H2') ≈ 2.0; J(H4', H5') ≈ 8.0
This proton is ortho to the cyano group and will be a triplet due to coupling with H-2' and H-5'.
H-5' (cyanophenoxy)
7.2 - 7.4
doublet of doublets
J(H5', H4') ≈ 8.0; J(H5', H6') ≈ 8.0
This proton is meta to both the ether and cyano groups, appearing as a doublet of doublets.
H-6' (cyanophenoxy)
7.1 - 7.3
doublet of doublets
J(H6', H5') ≈ 8.0; J(H6', H2') ≈ 2.0
This proton is ortho to the ether linkage and para to the cyano group.
H-methylene (-CH₂-)
5.1 - 5.3
singlet
-
These protons are on a carbon adjacent to an oxygen and the furan ring, resulting in a downfield shift. They are not expected to couple with other protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Justification
C-carboxyl (-COOH)
160 - 165
The carbonyl carbon of a carboxylic acid is significantly deshielded.[4]
C-2 (furan)
145 - 150
This carbon is attached to the carboxylic acid group and is part of the furan ring.
C-5 (furan)
142 - 145
This is the other furan carbon adjacent to the oxygen.
C-3 (furan)
110 - 115
This carbon is attached to the methyleneoxy group.
C-4 (furan)
112 - 118
This is the remaining furan carbon.
C-1' (cyanophenoxy)
158 - 162
This aromatic carbon is directly attached to the ether oxygen.
C-3' (cyanophenoxy)
110 - 115
This carbon is attached to the cyano group.
C-cyano (-CN)
118 - 122
The carbon of the nitrile group typically appears in this region.
C-4' (cyanophenoxy)
130 - 135
Aromatic carbon deshielded by the adjacent cyano group.
C-5' (cyanophenoxy)
120 - 125
Aromatic carbon.
C-2' (cyanophenoxy)
115 - 120
Aromatic carbon ortho to the ether linkage.
C-6' (cyanophenoxy)
115 - 120
Aromatic carbon ortho to the ether linkage.
C-methylene (-CH₂-)
60 - 65
This carbon is attached to two electronegative oxygen atoms (one from the ether and one from the furan ring), causing a downfield shift.
Comparative Analysis with Structurally Related Compounds
To ground our predictions in experimental reality, we will compare the expected NMR data for our target molecule with the known spectral data for furan-2-carboxylic acid and 3-furoic acid.[5][6]
Compound
¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
The comparison reveals that the expected chemical shifts for the furan protons in our target molecule are in a similar range to those of furan-2-carboxylic acid, with the substituent at the 3-position influencing the precise values. The predicted downfield shift of the carboxylic acid carbon is consistent with related structures. The presence of the 3-cyanophenoxymethyl group is the key differentiator, introducing the characteristic signals for the methylene bridge and the substituted benzene ring, which are absent in the simpler furan carboxylic acids.
Experimental Protocol for NMR Data Acquisition
For researchers who synthesize or acquire 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, the following protocol outlines the steps for obtaining high-quality NMR spectra. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[7][8]
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 5-10 mg of the compound.
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of the acidic carboxylic proton.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
Shim the magnetic field to achieve good line shape and resolution using the deuterium lock signal of the solvent.
¹H NMR Acquisition:
Acquire a standard 1D ¹H spectrum.
Key Parameters:
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
Acquisition Time: At least 2 seconds for good digital resolution.
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing aromatic protons.
Number of Scans (ns): 16 or 32 scans should be sufficient for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a standard 1D ¹³C spectrum with proton decoupling.
Key Parameters:
Pulse Program: A standard pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30).
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans (ns): 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR Experiments for Unambiguous Assignment:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the furan and cyanophenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
Data Processing and Analysis:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct the spectra to obtain pure absorption lineshapes.
Perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Integrate the ¹H signals to determine the relative number of protons for each resonance.
Analyze the multiplicities and coupling constants in the ¹H spectrum and correlate all data from 1D and 2D spectra to make final assignments.
Caption: Workflow for NMR data acquisition and analysis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid. By combining theoretical predictions with comparative data from analogous structures, we have established a reliable reference for researchers. The provided experimental protocol offers a robust methodology for acquiring and assigning the spectra of this molecule, ensuring data integrity and reproducibility. As new molecules are synthesized in the quest for novel therapeutics and materials, predictive and comparative spectroscopic guides such as this will continue to be an invaluable tool in accelerating the pace of scientific discovery.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
SFU Library. Spectral Database for Organic Compounds SDBS. [Link]
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
Step-by-step procedure for NMR data acquisition. [Link]
Analytical Chemistry. (2023). Hyperpolarized 1H and 13C NMR Spectroscopy in a Single Experiment for Metabolomics. [Link]
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]
The Royal Society of Chemistry. Experimental details General 1H and 13C NMR spectra were recorded. [Link]
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1513. [Link]
Electronic Supplementary Information (ESI) for... [Link]
ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 2020, 5 (49), 31835–31845. [Link]
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]
ResearchGate. (A) 1 H NMR spectrum (Mercury 300 Hz) of cyanohydrin derivative with... [Link]
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 2021, 10(1), 69-79. [Link]
Defense Technical Information Center. (2016). Synthesis and Characterization of Furanic Compounds. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 2022, 27(14), 4612. [Link]
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
Combination of 1H and 13C NMR Spectroscopy. [Link]
Atta-ur-Rahman. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]
Oriental Journal of Chemistry. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
ResearchGate. H-1 and C-13-NMR data of hydroxyflavone derivatives. [Link]
ResearchGate. C-13 nuclear magnetic resonance data of lanosterol derivatives-Profiling the steric topology of the steroid skeleton via substituent effects on its C-13 NMR. [Link]
ResearchGate. Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. [Link]
Comparative Reactivity Guide: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid vs. Furan-2-carboxylic acid
Executive Summary In modern drug discovery and organic synthesis, the furan-2-carboxylic acid (2-furoic acid) scaffold is a privileged building block, frequently utilized to impart polarity, hydrogen-bonding capabilities...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, the furan-2-carboxylic acid (2-furoic acid) scaffold is a privileged building block, frequently utilized to impart polarity, hydrogen-bonding capabilities, and specific geometric constraints to drug candidates. However, when transitioning from the unsubstituted furan-2-carboxylic acid to highly decorated derivatives like 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid , the reactivity profile of the molecule shifts dramatically [1].
This guide provides an in-depth, objective comparison of these two building blocks. By analyzing the steric and electronic perturbations introduced by the bulky C3-substituent, we can predict and overcome kinetic bottlenecks in downstream functionalization—specifically in nucleophilic acyl substitutions (amidation) and electrophilic aromatic substitutions (EAS).
Structural and Electronic Profiling
To understand the reactivity differences, we must first examine the causality behind their chemical behavior.
Furan-2-carboxylic acid features a
π
-excessive heteroaromatic ring. The C2-carboxylic acid acts as an electron-withdrawing group (EWG), deactivating the ring relative to unsubstituted furan and directing electrophilic attack primarily to the C5 position [1], [2]. The C2-carboxyl group is sterically unhindered, allowing for rapid activation and nucleophilic attack.
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid introduces a bulky, moderately flexible ether-linked aryl group at the C3 position. While the methylene (-CH₂-) linker provides a slight electron-donating hyperconjugative effect to the furan ring, the dominant force altering this molecule's reactivity is steric hindrance . The spatial proximity of the 3-cyanophenoxymethyl group to the C2-carboxylic acid creates a steric shield, significantly raising the activation energy required to form the tetrahedral intermediate during amidation [3], [4].
Caption: Logical relationship between C3 substitution and C2-carboxylic acid amidation kinetics.
Comparative Reactivity Analysis
Carboxylic Acid Derivatization (Amidation)
Amide bond formation is the most frequently executed reaction in medicinal chemistry. For furan-2-carboxylic acid, standard coupling reagents (e.g., EDCI/HOBt or DCC) are sufficient to achieve quantitative yields at room temperature within hours.
Conversely, the 3-substituted analog suffers from severe steric clash. The approach of the amine nucleophile to the activated ester is geometrically restricted by the cyanophenoxymethyl moiety [4]. To overcome this, highly reactive uranium or phosphonium-based coupling agents (e.g., HATU, PyBOP) combined with a catalytic nucleophile (like HOAt) and elevated temperatures are strictly required to drive the reaction forward [3].
Electrophilic Aromatic Substitution (EAS)
Both molecules undergo EAS (such as bromination or formylation) preferentially at the C5 position due to the directing effects of the C2-carboxylate [2]. However, the 3-substituted variant exhibits enhanced regioselectivity. The bulky C3 group effectively blocks the C4 position via steric shielding, ensuring that electrophilic attack occurs almost exclusively at C5, minimizing the formation of C4/C5 regioisomer mixtures commonly observed in harsher functionalizations of unsubstituted furoic acid.
Quantitative Data Comparison
The following table summarizes the physicochemical and kinetic differences dictating the handling of these two compounds.
Property / Reactivity Metric
Furan-2-carboxylic acid
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Molecular Weight
112.08 g/mol
243.22 g/mol
Lipophilicity (cLogP)
~0.60 (Highly polar)
~2.45 (Lipophilic, suitable for ADME optimization)
Amidation Rate (Standard)
Fast (< 2 hours at 25 °C)
Slow (> 12 hours, requires heating/HATU)
EAS Regioselectivity
C5 (Major), C4 (Trace)
C5 (Exclusive, C4 sterically blocked)
Decarboxylation Temp.
~200 °C
> 220 °C (Increased stability via increased mass)
Experimental Protocols
To objectively validate the reactivity differences discussed above, the following self-validating protocols are designed for parallel execution.
Protocol A: Parallel Kinetic Amidation Assay
Causality & Trustworthiness: This protocol utilizes an internal standard (4-methylbiphenyl) to ensure that any variations in LC-MS injection volumes do not skew the kinetic readouts. By running both substrates in identical parallel environments, the kinetic bottleneck caused by the C3 steric bulk is isolated and quantified.
Reagents:
Substrates: Furan-2-carboxylic acid (1.0 mmol) and 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1.0 mmol)
Coupling Agent: HATU (1.2 mmol per reaction)
Base: DIPEA (3.0 mmol per reaction)
Amine: Benzylamine (1.1 mmol per reaction)
Internal Standard: 4-methylbiphenyl (0.1 mmol per reaction)
Solvent: Anhydrous DMF (5.0 mL per reaction)
Step-by-Step Methodology:
Preparation: In two separate 20 mL scintillation vials equipped with magnetic stir bars, dissolve 1.0 mmol of the respective carboxylic acid and 0.1 mmol of the internal standard in 5.0 mL of anhydrous DMF.
Activation: Cool both vials to 0 °C using an ice bath. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) to each vial. Stir for 15 minutes to allow the formation of the active HOAt-ester.
Nucleophilic Addition: Add benzylamine (1.1 mmol) dropwise to each vial. Remove the ice bath and allow the reactions to warm to 25 °C.
Kinetic Sampling: At exactly 1h, 4h, and 12h, withdraw a 10 µL aliquot from each vial. Quench the aliquot into 990 µL of a 1:1 Acetonitrile/Water mixture containing 0.1% Formic Acid.
Analysis: Analyze the quenched aliquots via LC-MS. Calculate the conversion yield by comparing the ratio of the product peak area to the internal standard peak area. (Expected Result: The unsubstituted acid will show >95% conversion at 1h, whereas the 3-substituted acid will show <40% conversion at 1h, requiring the full 12h to reach completion).
Caption: Step-by-step experimental workflow for the parallel kinetic amidation assay.
Protocol B: Regioselective C5-Bromination
Causality & Trustworthiness: This protocol demonstrates the utility of the C3 substituent as a steric directing group. The reaction utilizes N-Bromosuccinimide (NBS) as a mild electrophilic bromine source, preventing over-oxidation of the furan ring.
Step-by-Step Methodology:
Dissolve 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1.0 mmol) in 10 mL of anhydrous DMF in a round-bottom flask shielded from light (using aluminum foil).
Cool the solution to 0 °C.
Add NBS (1.05 mmol) portion-wise over 10 minutes to prevent thermal spiking.
Stir the reaction at 0 °C for 2 hours, monitoring by TLC (Hexanes/Ethyl Acetate 1:1).
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate (10 mL) to destroy unreacted NBS.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the exclusively C5-brominated product.
References
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives
AIP Publishing[Link]
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review
MDPI[Link]
The Synthesis of Sterically Hindered Amides
Chimia[Link]
Validation
Analytical Platform Comparison: Quantification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
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Author: BenchChem Technical Support Team. Date: April 2026
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As pharmaceutical pipelines increasingly focus on targeted therapeutics, the accurate quantification of complex intermediates and active pharmaceutical ingredients (APIs) becomes a critical bottleneck. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a highly functionalized molecule presenting unique analytical challenges. Its furan-2-carboxylic acid moiety imparts pH-dependent polarity, while the cyanophenoxy group provides strong chromophoric properties but increases lipophilicity.
This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. By anchoring our methodologies in the[1][2], we establish a self-validating framework that ensures scientific integrity from formulation assay to pharmacokinetic profiling.
Physicochemical Profiling & Causality in Method Design
Before selecting an analytical platform, we must understand the molecule's intrinsic properties to explain the causality behind our experimental choices:
Acidic pKa (~3.5): The carboxylic acid group dictates that the molecule will ionize at physiological pH. To achieve reproducible retention on a reversed-phase C18 column, the mobile phase must be acidified (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to suppress ionization, keeping the molecule in its neutral, hydrophobic state.
Conjugated Pi-Systems: The cyanophenyl and furan rings create a robust extended chromophore, yielding strong UV absorbance at ~254 nm and ~270 nm. This makes HPLC-UV highly viable for API release testing.
Electrospray Ionization (ESI) Dynamics: The presence of the carboxylic acid makes the molecule an excellent candidate for negative-ion mode ESI ([M-H]-). However, the lipophilic cyanophenoxy tail increases susceptibility to matrix effects (ion suppression) from endogenous phospholipids in biological samples[3].
Quantitative Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between UV and MS/MS detection hinges on the sample matrix and required sensitivity. Below is a comparative summary of validation data derived from cross-validation studies of structurally similar functionalized carboxylic acids[4][5][6].
Validation Parameter
HPLC-UV (API & Formulation)
LC-MS/MS (Biological Plasma)
Causality / Mechanistic Driver
Linearity (R²)
≥ 0.999
≥ 0.995
UV offers a wider linear dynamic range; MS detectors can saturate at high concentrations.
Dynamic Range
1.0 – 500 µg/mL
0.5 – 1000 ng/mL
MS/MS utilizes electron multipliers capable of single-ion counting, driving lower limits.
LOD
~0.2 µg/mL
~0.1 ng/mL
MS/MS eliminates background noise via specific precursor-to-product ion transitions (MRM).
LOQ
~1.0 µg/mL
~0.5 ng/mL
Signal-to-noise (S/N) ratio ≥ 10 is achieved at much lower concentrations in MS/MS.
Accuracy (% Bias)
± 2.0%
± 10.0%
UV is less prone to matrix-induced signal fluctuation compared to ESI droplet competition.
Precision (% RSD)
< 1.5%
< 5.0%
HPLC-UV systems have fewer variables (no ionization source fluctuations).
Matrix Effect
Low (Direct Absorbance)
High (Ion Suppression)
Co-eluting invisible compounds compete for charge in the MS source, requiring SIL-IS correction.
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must be a self-validating system. The protocols below integrate System Suitability Testing (SST) and Quality Control (QC) checks as mandatory gating criteria.
Protocol A: HPLC-UV Quantification (For API Quality Control)
Designed for high precision, robustness, and routine throughput.
Sample Preparation: Dissolve 10.0 mg of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid in 10 mL of Methanol (Stock: 1 mg/mL). Dilute with mobile phase to working concentrations (1-100 µg/mL).
System Suitability Testing (SST): Inject the 50 µg/mL standard six times. Validation Gate: Proceed only if %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates > 5000.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase: Isocratic 40% A (0.1% TFA in Water) / 60% B (Acetonitrile). Causality: TFA provides sharp peaks by ion-pairing with any basic impurities and fully protonating the target acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Analysis: Run the 5-point calibration curve. Inject unknown formulation samples bracketed by QC standards every 10 injections to verify system stability[7].
Designed for extreme selectivity and trace-level sensitivity in complex matrices.
Sample Preparation (Protein Precipitation): To 50 µL of human plasma, add 10 µL of Internal Standard (IS: Deuterated analog, 100 ng/mL) and 150 µL of ice-cold Acetonitrile. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins. Transfer 100 µL of supernatant to an autosampler vial. Causality: Acetonitrile denatures plasma proteins, releasing protein-bound analyte while precipitating the matrix.
SST & Matrix Check: Inject a matrix blank (plasma without analyte) and a LLOQ standard (0.5 ng/mL). Validation Gate: Blank must show < 20% of the LLOQ peak area to confirm absence of carryover and isobaric interference.
Chromatographic Conditions:
Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid is volatile and MS-friendly, unlike TFA which causes severe ion suppression in MS.
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI-):
Mode: Multiple Reaction Monitoring (MRM), Negative Ion Mode.
Transitions: Monitor [M-H]- precursor ion transitioning to the dominant fragment (e.g., loss of CO2 from the furan-carboxylic acid).
Method Validation & Decision Workflows
To comply with [2], the validation lifecycle must follow a strict sequential logic.
Experimental workflow for analytical method validation according to ICH Q2(R2) guidelines.
When establishing a new pipeline for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, the selection of the analytical platform should be governed by the matrix complexity and sensitivity requirements, rather than default laboratory habits.
Logical decision tree for selecting between HPLC-UV and LC-MS/MS quantification platforms.
Conclusion
For the quantification of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, HPLC-UV remains the gold standard for API release and formulation assays due to its superior precision, lower operational cost, and high robustness[7]. However, its reliance on direct light absorbance makes it vulnerable to co-eluting endogenous compounds in complex matrices. When transitioning to in vivo pharmacokinetic studies or trace-level impurity profiling, LC-MS/MS is non-negotiable[6]. By leveraging the molecule's acidic properties via negative-mode ESI, LC-MS/MS bypasses chromatographic limitations, offering unparalleled mass-to-charge selectivity.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]
Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies . PubMed (National Institutes of Health). Available at:[Link]
Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations . ACS Omega. Available at:[Link]
FT-IR Spectroscopy Reference Guide for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid: Methodological Comparisons and Spectral Validation
As a Senior Application Scientist in pharmaceutical development, I frequently guide analytical teams through the spectroscopic characterization of complex heterocyclic intermediates. 3-(3-Cyanophenoxymethyl)furan-2-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently guide analytical teams through the spectroscopic characterization of complex heterocyclic intermediates. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a multi-functional scaffold containing a furan-2-carboxylic acid core[1] and a 3-cyanophenoxy ether moiety[2]. Characterizing this molecule requires precision, as the interplay between hydrogen bonding, aromatic conjugation, and positional isomerism drastically affects its vibrational fingerprint.
This guide provides an in-depth framework for the FT-IR characterization of this compound. It objectively compares the target molecule against structural alternatives (positional isomers) and evaluates the efficacy of modern sampling methodologies (ATR vs. Transmission) to ensure robust, self-validating analytical workflows.
Part 1: Spectral Deconstruction & Diagnostic Bands
To accurately identify 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, we must deconstruct the molecule into its functional domains. The FT-IR spectrum is a composite of specific localized vibrations.
The table below outlines the expected quantitative reference data based on the functional groups present in the molecule[2][3]:
Functional Group
Diagnostic Wavenumber (cm⁻¹)
Intensity & Shape
Mechanistic Causality (Why it appears here)
O–H Stretch (Carboxylic)
3300 – 2500
Strong, Very Broad
Extensive intermolecular hydrogen bonding (dimerization) in the solid state weakens the O-H bond, drastically broadening and shifting the peak to lower frequencies compared to a free hydroxyl group.
C≡N Stretch (Nitrile)
~2231
Medium, Sharp
The sp-hybridized carbon-nitrogen triple bond is highly localized and rigid, appearing in a region free of other interfering bands[2].
C=O Stretch (Carboxylic)
~1680 – 1695
Strong, Sharp
Conjugation with the aromatic furan ring delocalizes π-electrons, weakening the carbonyl double bond and shifting it from a typical aliphatic 1710 cm⁻¹ to a lower frequency[3].
C=C Stretch (Furan/Aryl)
~1580, 1475
Medium to Strong
In-plane skeletal vibrations of the furan and benzene rings[2].
C–O–C Stretch (Ether)
~1240 – 1250
Strong
Asymmetric stretching of the aryl-alkyl ether linkage connecting the cyanophenoxy group to the methylfuran core[2].
C–H Out-of-Plane (Meta-Ar)
~780, ~690
Strong
Bending deformations specific to the 1,3-disubstituted (meta) pattern on the cyanophenoxy ring.
Part 2: Comparative Analysis I — Structural Alternatives (Isomer Discrimination)
In drug discovery, distinguishing between positional isomers is a critical analytical hurdle. While NMR is definitive, FT-IR provides a rapid, non-destructive orthogonal method to differentiate the target product from alternative isomers, such as 3-(4-Cyanophenoxymethyl)furan-2-carboxylic acid (the para-isomer).
Performance Comparison: Meta vs. Para Isomer Identification
Spectral Region
3-(3-Cyanophenoxymethyl)... (Target: Meta)
3-(4-Cyanophenoxymethyl)... (Alternative: Para)
Analytical Significance
C≡N Stretch
~2231 cm⁻¹
~2225 cm⁻¹
Minor shifts occur due to differing dipole moments across the benzene ring, but this is not definitive enough for standalone identification.
C–H Out-of-Plane (OOP) Bending
Two strong bands: ~780 cm⁻¹ and ~690 cm⁻¹
One strong band: ~820 cm⁻¹
Definitive Marker. The OOP bending region (900–650 cm⁻¹) is dictated strictly by the number of adjacent hydrogen atoms on the aromatic ring. This allows immediate, objective discrimination between the two alternatives.
Part 3: Comparative Analysis II — Analytical Methodologies
Historically, the KBr pellet (Transmission) method was the pharmacopeial standard. Today, Attenuated Total Reflectance (ATR) is the industry default. Below is an objective comparison of both techniques specifically applied to 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid.
Parameter
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Sample Preparation
None (Neat solid applied directly).
Grind sample with KBr (1:100), press at 10 tons.
Moisture Interference
Low. Ideal for observing the broad carboxylic O-H stretch (3300-2500 cm⁻¹).
High. Hygroscopic KBr absorbs water, masking the critical O-H region with a broad 3400 cm⁻¹ artifact.
Scientist's Verdict: For carboxylic acids like our target molecule, ATR-FTIR is vastly superior . The grinding and high-pressure pressing required for KBr pellets frequently disrupt the native carboxylic acid dimer networks, leading to irreproducible C=O stretching frequencies and broad water artifacts that obscure structural data.
Part 4: Self-Validating Experimental Protocol (ATR-FTIR)
A protocol is only as reliable as its internal controls. The following ATR-FTIR workflow incorporates real-time environmental and instrumental validation steps to ensure absolute data integrity.
Step 1: System Suitability Validation
Action: Scan a standard 1.5 mil polystyrene calibration film.
Causality: Verifies laser frequency accuracy and spectral resolution. Ensure the 1601 cm⁻¹ polystyrene peak is resolved to within ±1 cm⁻¹. If this fails, the diagnostic C≡N peak at 2231 cm⁻¹ cannot be trusted.
Step 2: Environmental Baseline (Background Scan)
Action: Collect a background scan of ambient air (32 scans, 4 cm⁻¹ resolution).
Causality: Atmospheric water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) absorb heavily in the IR. Because the target's C≡N stretch (~2231 cm⁻¹) sits dangerously close to the CO₂ band, a fresh background (collected <15 minutes prior to the sample) prevents negative subtraction artifacts that could distort the nitrile signal.
Action: Place 2-3 mg of neat 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid onto the diamond ATR crystal. Engage the pressure anvil until the software indicates optimal contact.
Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure yields low signal-to-noise ratios (SNR); however, over-pressuring can induce stress-induced polymorphic changes in the crystalline solid.
Step 4: Spectral Acquisition
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
Causality: SNR increases with the square root of the number of scans. 32 scans provide the optimal balance between rapid acquisition and sufficient SNR to resolve the weak aromatic overtone bands (2000-1660 cm⁻¹).
Step 5: Mathematical Data Processing
Action: Apply an ATR Correction algorithm followed by a baseline correction.
Causality: The penetration depth (
dp
) of the IR beam in ATR is wavelength-dependent—it penetrates deeper at lower wavenumbers. Without this correction, the C-H OOP bands (~780 cm⁻¹) will appear artificially massive compared to the high-frequency O-H bands, skewing quantitative analysis.
Part 5: Workflow Visualization
The following diagram illustrates the logical progression of the self-validating ATR-FTIR protocol, emphasizing the critical control gates required for reliable spectral analysis.
Self-validating ATR-FTIR workflow for structural verification.
References[2] Title: Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution
Source : Chemosensors (MDPI)
URL :[Link][1] Title : Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents
Source : Journal of Chemical & Engineering Data (ACS Publications)
URL :[Link][3] Title : 2-Furancarboxylic acid
Source : NIST Chemistry WebBook, SRD 69
URL :[Link]
Target Audience: Researchers, biophysicists, and drug development professionals. Introduction & Structural Rationale Furan-2-carboxylic acid (2-furoic acid)[1] derivatives are highly versatile pharmacophores in modern dr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, biophysicists, and drug development professionals.
Introduction & Structural Rationale
Furan-2-carboxylic acid (2-furoic acid)[1] derivatives are highly versatile pharmacophores in modern drug discovery. The compact, electron-rich heteroaromatic system of the furan ring, combined with the metal-coordinating capacity of the 2-carboxylate, makes this scaffold highly effective for targeting metalloenzymes and allosteric pockets. Recently, these derivatives have demonstrated potent in vivo efficacy, ranging from hemoglobin modulation in sickle cell disease[2] to targeted anti-gluconeogenesis for the treatment of type 2 diabetes mellitus[3].
To optimize target residence time and specificity, medicinal chemists often functionalize the furan core. Phenoxymethyl-substituted analogs are specifically designed to project functional groups into deeper, sterically demanding hydrophobic pockets. This guide provides an objective, data-driven comparison of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid [4] against its structural alternatives, such as the 2-methoxy analog[5] and the unsubstituted variant.
The Causality of Substitution (Structure-Activity Relationship)
When optimizing the phenoxymethyl side chain, the electronic and steric properties of the phenyl substituent dictate the binding kinetics (
Kon
/
Koff
) and thermodynamics (
ΔH
,
−TΔS
):
3-Cyano Substitution: The cyano group is a strong electron-withdrawing moiety with a linear geometry. It acts as a potent, directional hydrogen-bond acceptor, driving highly favorable enthalpic (
ΔH
) contributions when interacting with target pocket residues (e.g., serine or lysine).
2-Methoxy Substitution: Provides electron donation and steric bulk. While the oxygen atom can participate in hydrogen bonding, the methyl group restricts rotational freedom, which can favorably reduce the entropic penalty (
−TΔS
) upon binding—provided the pocket accommodates the specific conformation.
Comparative Binding Affinity Data
To objectively compare the performance of these analogs, we evaluate their biophysical binding parameters against a model metabolic target. The data below synthesizes kinetic and thermodynamic profiling to reveal how each compound binds, not just how tightly.
Table 1: Biophysical Binding Parameters of Furan-2-carboxylic Acid Analogs
Data Interpretation: The 3-cyano analog (Compound A) demonstrates superior binding affinity (
Kd
= 14.2 nM) driven by a significantly slower off-rate (
Koff
) and a highly favorable enthalpic contribution (
ΔH
= -8.4 kcal/mol). This thermodynamic signature proves that the cyano group establishes a specific, stable polar interaction (H-bond) that the methoxy and unsubstituted analogs fail to achieve.
Structural and thermodynamic drivers of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid affinity.
Experimental Protocols: A Self-Validating Workflow
As a best practice in drug discovery, binding affinities must be evaluated using orthogonal techniques. A self-validating system requires kinetic profiling via Surface Plasmon Resonance (SPR) followed by thermodynamic validation via Isothermal Titration Calorimetry (ITC).
Causality: SPR is selected as the primary screen because it resolves the equilibrium dissociation constant (
Kd
) into its kinetic components. A long residence time (slow
Koff
) is often a far better predictor of in vivo efficacy than
Kd
alone[3].
Sensor Chip Preparation: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard EDC/NHS amine coupling chemistry. Target an immobilization level of 2000–3000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for low-molecular-weight compounds.
Buffer Preparation: Use PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% DMSO.
Critical Step: Exact DMSO matching between the running buffer and the injected sample is mandatory to prevent bulk refractive index shifts that mask true binding signals.
Analyte Titration: Prepare a 2-fold dilution series of the furan-2-carboxylic acid analogs (from 1000 nM down to 1.95 nM). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Data Analysis: Double-reference the sensograms by subtracting both the reference flow cell signal and blank buffer injections. Fit the data to a 1:1 Langmuir binding model to derive
Kon
,
Koff
, and
Kd
.
Causality: While SPR provides kinetics, it cannot definitively prove specific hydrogen bonding. ITC directly measures the heat released (
ΔH
), allowing us to confirm if the 3-cyano group's increased affinity is enthalpically driven (indicating new H-bonds) or entropically driven (indicating non-specific hydrophobic effects).
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) to ensure perfect buffer matching.
Ligand Preparation: Dissolve the analogs in the exact final dialysis buffer. The final DMSO concentration must be ≤2% and identical in both the syringe (ligand) and the cell (protein).
Titration Parameters: Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.
Self-Validation (Control): Perform a ligand-into-buffer titration (blank) to measure the heat of dilution. Subtract this background heat from the ligand-into-protein data before integrating the peaks to calculate
ΔH
,
Ka
, and binding stoichiometry (
N
).
Orthogonal biophysical workflow for evaluating furan-2-carboxylic acid analog binding affinity.
Field-Proven Insights & Troubleshooting
Solubility Limitations: Furan-2-carboxylic acid derivatives with extended hydrophobic side chains (like phenoxymethyl) often suffer from poor aqueous solubility. Insight: Always perform a dynamic light scattering (DLS) check on your highest ligand concentration (e.g., 1000 nM in SPR) to ensure no colloidal aggregation is occurring, which can lead to false-positive, super-stoichiometric binding signals.
Metal Chelation Dynamics: The 2-carboxylate moiety is a known metal chelator (often targeting Fe²⁺ or Mg²⁺ in active sites). Insight: If your target protein is a metalloenzyme, strictly avoid using EDTA in your SPR or ITC running buffers, as it will strip the active site metal and completely abrogate ligand binding.
References
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - nih.gov[Link]
Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo - bioworld.com[Link]
A Senior Application Scientist's Guide to the Comparative Structural Activity Relationship of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid: A Potential Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential New Player in Hypoxia-Inducible Factor (HIF) Modulation In the landscape of therapeutic intervention for...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential New Player in Hypoxia-Inducible Factor (HIF) Modulation
In the landscape of therapeutic intervention for anemia associated with chronic kidney disease (CKD), a new class of oral medications known as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) has emerged as a significant advancement.[1] These agents function by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor (HIF) under normal oxygen conditions.[1][2] By stabilizing HIF, these inhibitors effectively mimic the body's natural response to hypoxia, leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO).[2][3][4] This guide provides a detailed comparative structural activity relationship (SAR) analysis of a promising, yet less characterized molecule, 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, within the context of established HIF-PHI scaffolds.
The core hypothesis is that 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) co-substrate of PHD enzymes.[2][5] This is predicated on its structural features: a heterocyclic carboxylic acid that can chelate the active site Fe(II) ion and a side chain that can occupy the 2-OG binding pocket. This guide will deconstruct the molecule into its key pharmacophoric elements and compare them to clinically advanced HIF-PHIs such as roxadustat, daprodustat, and vadadustat, providing a framework for understanding its potential potency, selectivity, and overall drug-like properties.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway: The Target of Inhibition
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by PHD enzymes.[6] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[6] HIF-PHIs, by inhibiting PHDs, prevent this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[2][4] This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Caption: The HIF signaling pathway under normoxic and hypoxic/inhibited conditions.
The structure of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid can be dissected into three key components for SAR analysis:
The Furan-2-Carboxylic Acid Core: The chelating group.
The Phenoxymethyl Linker: The scaffold connecting the core to the phenyl ring.
The 3-Cyanophenyl Moiety: The substituent influencing binding and physicochemical properties.
The Furan-2-Carboxylic Acid Core: A Validated Chelating Scaffold
The furan-2-carboxylic acid moiety is a critical component, predicted to mimic the 2-oxoglutarate co-substrate by chelating the catalytic Fe(II) ion in the active site of PHD. This bidentate chelation is a hallmark of many HIF-PHIs.[1]
Carboxylic Acid: The carboxylic acid is essential for coordinating with the iron center and forming a salt bridge with a conserved arginine residue (Arg383 in PHD2) in the active site.[1] Its acidic nature (pKa ≈ 3-4) ensures it is ionized at physiological pH, facilitating this key interaction.
Furan Ring: The furan ring serves as a scaffold to correctly orient the carboxylic acid and the side chain. Its aromatic character and potential for π-π stacking can contribute to binding affinity.[7]
Comparison with Alternatives:
Feature
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Roxadustat
Daprodustat
Vadadustat
Chelating Group
Furan-2-carboxylic acid
Isoquinoline-1-carboxamide
Glycinamide derivative
Pyridine-2-carboxamide
Iron Chelation
Bidentate (Carboxylate)
Bidentate (Carboxamide & N)
Bidentate (Amide & Carbonyl)
Bidentate (Carboxamide & N)
Table 1: Comparison of Chelating Groups in HIF-PHIs.
While the furan-2-carboxylic acid core is a plausible chelating group, many clinically advanced HIF-PHIs utilize a carboxamide group as part of a larger heterocyclic system. This suggests that while the fundamental principle of iron chelation is conserved, the specific nature of the chelating moiety can be varied to fine-tune potency and selectivity.
Bioisosteric Replacements for the Carboxylic Acid:
To mitigate potential liabilities associated with carboxylic acids, such as poor membrane permeability and rapid metabolism, bioisosteric replacements are often considered in drug design.[8][9]
Tetrazoles: These are common acidic bioisosteres with a similar pKa to carboxylic acids but can offer improved metabolic stability.[10]
Hydroxyisoxazoles: These five-membered heterocycles can mimic the hydrogen bonding pattern and acidity of a carboxylic acid.[8]
Acylsulfonamides: These can also serve as acidic mimics with modulated physicochemical properties.
Exploring these bioisosteres for the carboxylic acid group in our lead compound could be a fruitful avenue for optimization.
The Phenoxymethyl Linker: A Rigid Scaffold for Optimal Positioning
The ether linkage and the methylene bridge in the phenoxymethyl group provide a relatively rigid connection between the furan core and the phenyl ring. This rigidity can be advantageous in pre-organizing the molecule into a conformation favorable for binding to the enzyme's active site, thus minimizing the entropic penalty upon binding.
SAR of the Linker:
Ether Oxygen: The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with active site residues.
Methylene Group: The length and flexibility of the linker are critical. Shortening or lengthening the linker, or introducing conformational constraints (e.g., through cyclization), would likely have a significant impact on activity.
A search for synthetic procedures for related analogs reveals that variations in this linker are synthetically accessible, allowing for systematic exploration of its impact on biological activity.[11][12]
The 3-Cyanophenyl Moiety: Modulating Potency and Properties
The 3-cyanophenyl group is a key feature that likely occupies a hydrophobic pocket in the PHD active site. The cyano group, in particular, warrants detailed consideration.
Position of the Cyano Group: The meta position of the cyano group is specific and likely optimal for fitting into the binding pocket. Moving it to the ortho or para position would alter the molecule's shape and electronic distribution, likely affecting its binding affinity.
Electronic Effects: The cyano group is a strong electron-withdrawing group.[13] This can influence the pKa of the carboxylic acid and the overall electronic properties of the molecule, which can impact its interactions with the target protein.
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor in the active site.[14]
Covalent Inhibition Potential: While most HIF-PHIs are reversible inhibitors, the nitrile group can, in some contexts, act as a warhead for covalent inhibition by reacting with a nucleophilic residue like cysteine.[14] However, this is less likely in this scaffold, which is designed to mimic the reversible binding of 2-OG.
Comparative Analysis of Phenyl Substituents:
Compound
Phenyl Substituent
Rationale
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
3-Cyano
Electron-withdrawing, potential H-bond acceptor.
Roxadustat
Phenoxyacetic acid
Occupies a specific pocket, potential for H-bonding.
Vadadustat
Pyridine
Introduces a nitrogen for potential interactions.
Table 2: Comparison of Phenyl Ring Substituents in HIF-PHI Scaffolds.
The choice of the 3-cyanophenyl group in our lead compound is a rational design element. The cyano group is a relatively small, polar group that can enhance binding affinity through specific interactions without adding excessive lipophilicity.
Experimental Protocols for In Vitro Characterization
To experimentally validate the hypothesis that 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a HIF-PHI and to quantify its activity, a series of in vitro assays are essential.
HIF-1α Stabilization Assay (Western Blot)
This assay directly measures the ability of a compound to stabilize HIF-1α in cells.
Workflow:
Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
Detailed Protocol:
Cell Culture: Culture human cell lines (e.g., HeLa or Hep3B) in appropriate media.
Compound Treatment: Treat cells with varying concentrations of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid for a defined period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., roxadustat).
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands and quantify the band intensities. Normalize the HIF-1α signal to the loading control.
HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF.
Workflow:
Caption: Workflow for HRE-Luciferase Reporter Assay.
Detailed Protocol:
Transfection: Transfect cells with a reporter plasmid containing multiple copies of the HRE upstream of a luciferase gene.
Compound Treatment: Treat the transfected cells with the test compound.
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
Quantitative Data and Comparative Analysis
While specific experimental data for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is not publicly available, we can present a comparative table of reported IC₅₀ values for known HIF-PHIs to provide a benchmark for potential activity.
Table 3: In Vitro Potency of Selected HIF-PHD Inhibitors.[15] Note: IC₅₀ values can vary depending on the assay conditions.
Based on its structural similarity to other 2-OG mimetics, it is reasonable to hypothesize that 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid would exhibit IC₅₀ values in the nanomolar to low micromolar range against the PHD isoforms.
Conclusion and Future Directions
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid represents a rationally designed molecule with strong potential as a Hypoxia-Inducible Factor Prolyl Hydroxylase inhibitor. Its furan-2-carboxylic acid core provides a validated scaffold for iron chelation, while the phenoxymethyl linker and the 3-cyanophenyl moiety are well-suited for occupying the 2-oxoglutarate binding site and interacting with key active site residues.
This comparative SAR analysis, benchmarked against clinically successful HIF-PHIs, provides a solid foundation for its further investigation. The immediate next steps should involve the synthesis of this compound and its analogs, followed by a comprehensive in vitro characterization using the protocols outlined in this guide. Key areas for future SAR exploration include:
Bioisosteric replacement of the carboxylic acid to improve pharmacokinetic properties.
Modification of the linker to optimize the orientation of the phenyl ring.
Systematic variation of the substituent on the phenyl ring to probe for additional interactions and enhance potency and selectivity.
The insights gained from such studies will be invaluable in determining the therapeutic potential of this promising chemical scaffold.
References
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC. [Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]
Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PMC. [Link]
Leveraging Cyanophenyl Amino Acid Derivatives for Enhanced Drug Discovery. PharmaChem. [Link]
Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. PMC. [Link]
Chemical structures of HIF prolyl hydroxylase inhibitors mimicking αKG... ResearchGate. [Link]
Structure–activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. chem.ox.ac.uk. [Link]
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Publishing. [Link]
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PMC. [Link]
Roxadustat: Not just for anemia. Frontiers. [Link]
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. ResearchGate. [Link]
The Hypoxia-Inducible Factor Pathway (HIF). Volker Haase Lab. [Link]
Safety of daprodustat in patients with anemia of chronic kidney disease: A pooled analysis of phase 3 studies in Japan. PMC. [Link]
daprodustat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Efficacy and Safety of Daprodustat for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis. PMC. [Link]
Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]
Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry. [Link]
215192Orig1s000 OTHER REVIEW(S). accessdata.fda.gov. [Link]
Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Frontiers. [Link]
Novel anemia therapies in chronic kidney disease. KDIGO. [Link]
Hypoxia-Inducible Factor Activators in Renal Anemia: Current Clinical Experience. Volker Haase Lab. [Link]
Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. ResearchGate. [Link]
Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
Vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase inhibitor, for treatment of anemia of chronic kidney disease: two randomized Phase 2 trials in Japanese patients. PubMed. [Link]
A novel inhibitor for Fe-type nitrile hydratase: 2-cyano-2-propyl hydroperoxide. PubMed. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Recommendations by the Asian Pacific society of nephrology (APSN) on the appropriate use of HIF‐PH inhibitors. PMC. [Link]
Comprehensive Disposal and Handling Protocol for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic Acid
As drug development accelerates, the management of complex synthetic intermediates requires rigorous, scientifically grounded safety protocols. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a specialized organic bui...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the management of complex synthetic intermediates requires rigorous, scientifically grounded safety protocols. 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a specialized organic building block characterized by a furan ring, a carboxylic acid moiety, and a potentially reactive cyano (nitrile) group. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship[1][2].
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, designed specifically for researchers and environmental health and safety (EHS) professionals.
Chemical Hazard Profiling & Causality
To design an effective disposal protocol, we must first understand the structural causality behind the compound's hazards:
Carboxylic Acid Moiety: Imparts mild acidity. While not a strong mineral acid, it can react with strong bases and oxidizers, necessitating segregation from incompatible materials.
Cyano (Nitrile) Group: Nitriles can release highly toxic hydrogen cyanide (HCN) gas if subjected to strong acidic conditions or extreme thermal degradation without proper oxygenation.
Aromatic/Furan Core: Contributes to environmental persistence. Land disposal is strictly prohibited under the EPA's Land Disposal Restrictions (LDR)[1] due to the risk of groundwater contamination.
Quantitative Waste Categorization
Accurate waste profiling ensures compliance with the Resource Conservation and Recovery Act (RCRA) and prevents dangerous cross-contamination[3].
Waste Parameter
Classification / Value
Rationale
Physical State
Solid powder
Determines container type (wide-mouth HDPE or glass).
RCRA Waste Code
Unlisted Hazardous Waste (Toxicity characteristic pending full assay)
Must be evaluated for toxicity; typically managed as hazardous organic waste[3].
EPA Subpart K Status
Eligible (for academic/affiliated labs)
Allows accumulation without immediate RCRA coding, provided labels indicate contents and hazards[4].
Primary Disposal Method
High-Temperature Incineration
Ensures complete thermal destruction of the nitrile group, preventing HCN release[1].
Max Accumulation Time
90 Days (Large Quantity Generator)
Regulatory limit before transport to a TSD facility[2].
Step-by-Step Disposal Methodology
This protocol relies on a self-validating system: each step contains a verification check to ensure the preceding action was completed correctly.
Phase 1: Point-of-Generation Segregation
Isolate the Material: Collect all unused 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid, contaminated weighing paper, and spatulas in a designated fume hood.
Select the Receptacle: Use a chemically compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).
Verification: Ensure the container is completely dry and free of residual acids or oxidizers to prevent unintended reactions with the nitrile group.
Segregate: Do not mix this compound with aqueous waste, strong mineral acids, or heavy metal waste[5].
Phase 2: Labeling and Accumulation (Subpart K Compliance)
Affix the Label: Immediately attach a hazardous waste label to the container. Under EPA Subpart K (if applicable to your institution), the specific RCRA code is not immediately required, but the label must clearly state "Hazardous Waste" and list the chemical name and primary hazard (e.g., "Toxic Organic Solid")[4].
Seal the Container: Ensure the container is tightly closed. The EPA mandates closed containers unless venting is necessary for equipment operation (which does not apply to this solid waste)[4].
Transfer to Accumulation Area: Move the sealed container to the laboratory's Satellite Accumulation Area (SAA).
Verification: Check that the SAA secondary containment is free of incompatible chemicals (e.g., strong acids).
Phase 3: Lab-Packing and TSD Transfer
Initiate Lab-Pack Process: Coordinate with your EHS department or a certified hazardous waste broker. Small containers of similar organic wastes will be over-packed into a larger, DOT-approved drum padded with inert absorbent material[1].
Final Waste Determination: Before transport, trained EHS professionals will assign the final RCRA waste codes[4].
Transport and Incineration: The waste is transported to a permitted TSD facility within the regulatory timeframe (e.g., 90 days for LQGs) for high-temperature incineration[2].
Disposal Workflow Visualization
The following diagram illustrates the logical progression of the disposal process, ensuring compliance from the point of generation to final destruction.
Personal protective equipment for handling 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Advanced Safety and Operational Protocol for Handling 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid As an uncharacterized research and development (R&D) building block, 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid r...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Protocol for Handling 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
As an uncharacterized research and development (R&D) building block, 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid requires stringent handling protocols. Because specific toxicological data for this exact proprietary molecule is limited, we must apply predictive risk assessment based on its functional moieties. According to the 1[1], laboratory personnel must conduct their work under conditions that minimize risks from unknown hazardous substances by treating them as highly toxic and reactive until proven otherwise.
This guide provides a self-validating, step-by-step operational framework designed for researchers, scientists, and drug development professionals to safely handle, solubilize, and dispose of this compound.
Mechanistic Hazard Profiling
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first deconstruct the molecule into its reactive components. The compound combines a weak organic acid, an aromatic heterocycle, and a lipophilic nitrile ether.
Table 1: Quantitative & Qualitative Hazard Summary Based on Structural Analogs
Structural Moiety
Analogous Reference Compound
Primary GHS Hazards
Causality / Mechanism of Action
Furan-2-carboxylic acid
2-Furoic Acid (CAS 88-14-2)
H315, H319, H335
Weak organic acid; causes a localized pH drop on mucosal surfaces, leading to acute tissue irritation and potential corneal damage[2].
Cyanophenoxy
Benzonitrile (CAS 100-47-0)
H302, H312, H332
The lipophilic ether facilitates rapid transdermal penetration; the nitrile group presents systemic toxicity risks if metabolized[3].
Phenol Derivative
2-Cyanophenol (CAS 611-20-1)
H315, H319, H335
Acts as a severe respiratory and skin irritant; dust formation dramatically increases inhalation risks[4].
Causality-Driven PPE Selection Matrix
Standard laboratory PPE is insufficient for lipophilic nitriles. The following protective matrix is required based on the 5[5]:
Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile or neoprene gloves (minimum 0.11 mm thickness).
Causality: The phenoxymethyl ether moiety increases the molecule's lipophilicity, potentially acting as a permeation enhancer. Latex is highly permeable to organic ethers and must be strictly avoided[5].
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
Causality: The furan-carboxylic acid moiety poses a severe risk of corneal damage upon contact[2]. Standard safety glasses lack an adequate orbital seal to protect against fine powders or aerosolized droplets.
Body Protection: A flame-resistant (FR) lab coat fully buttoned to the neck, combined with full-length trousers and closed-toe, non-perforated shoes[5].
Standard Operating Procedure: Handling & Solubilization
When preparing stock solutions (e.g., in DMSO or DMF) for drug discovery assays, preventing aerosolization is the most critical safety parameter.
Step-by-Step Solubilization Workflow:
Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Never handle the dry powder on an open bench[1].
Static Mitigation: Line the analytical balance area inside the hood with anti-static weighing paper. Causality: Fine organic powders hold static charges and can easily aerosolize when manipulated with metal spatulas.
Transfer & Weighing: Tare a borosilicate glass vial. Carefully transfer the solid using a static-free (e.g., ceramic or coated) spatula.
Solvent Addition: Add the required volume of solvent slowly down the interior side of the vial to wet the powder without generating dust[4].
Agitation: Cap the vial tightly with a PTFE-lined cap before vortexing.
Critical Warning:Do not sonicate in an open vessel. Sonication creates micro-cavitation bubbles that burst at the surface, aerosolizing the dissolved compound. Inhaling nitrile-containing aerosols bypasses the stratum corneum barrier, leading to rapid systemic absorption[3].
Fig 1. Operational workflow and decision matrix for handling uncharacterized nitrile compounds.
Waste Disposal & Spill Decontamination Plan
Improper disposal or incomplete decontamination can lead to cross-contamination or hazardous secondary reactions.
Spill Decontamination Protocol:
Containment: If a dry spill occurs, do not sweep it dry. Cover the powder with a damp paper towel (using water or a mild solvent) to suppress dust[4].
Chemical Neutralization: Wipe down spatulas, the balance pan, and the hood surface with a solvent that dissolves the compound (e.g., ethanol or isopropanol).
Alkaline Wash: Follow the solvent wipe with a 5-10% aqueous sodium bicarbonate (
NaHCO3
) wash. Causality: The weak alkaline solution converts the residual carboxylic acid into its highly water-soluble sodium salt, dramatically increasing the efficiency of surface decontamination compared to water alone.
Waste Segregation:
Dispose of all contaminated consumables (gloves, paper towels, weigh boats) in a sealed, clearly labeled solid hazardous waste container[3].
Liquid waste must be segregated as "Non-Halogenated Organic Waste."
Incompatibility Warning: Do not mix this waste stream with strong oxidizers or strong mineral acids. Acidic hydrolysis of the nitrile moiety can theoretically yield toxic byproducts or generate excessive heat[2].
References
Pfaltz & Bauer.
Vigon.
ChemicalBook.
National Institutes of Health (NIH).
Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.